Product packaging for Simazine-d10(Cat. No.:CAS No. 220621-39-6)

Simazine-d10

Cat. No.: B155400
CAS No.: 220621-39-6
M. Wt: 211.72 g/mol
InChI Key: ODCWYMIRDDJXKW-MWUKXHIBSA-N
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Description

Simazine-d10 is intended for use as an internal standard for the quantification of simazine by GC- or LC-MS. Simazine is a triazine herbicide. Pre-emergent application of simazine (1 kg/ha) controls annual and perennial monocot and dicot weeds and increases crop yield in sorghum crops. It also controls weed emergence in kharif maize crops when applied at a concentration of 2 kg/ha. Simazine (200 and 400 mg/kg) induces spleen cell apoptosis and reduces the proliferation of B and T cells in mice. Formulations containing simazine have been used in the control of broadleaf weeds and annual grasses in agriculture.>Simazine-d10 is a deuterium-labeled analog of simazine, belonging to the triazine class of pesticides.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClN5 B155400 Simazine-d10 CAS No. 220621-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCWYMIRDDJXKW-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583581
Record name Simazine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220621-39-6
Record name Simazine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220621-39-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Simazine-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties, analytical applications, and biological interactions of Simazine-d10.

This technical document provides a comprehensive overview of this compound, a deuterated isotopologue of the triazine herbicide Simazine. It is primarily intended for use as an internal standard in analytical methodologies for the quantification of simazine in various environmental and biological matrices. This guide details its chemical and physical properties, provides in-depth experimental protocols for its use, and explores the known biological signaling pathways affected by its non-deuterated counterpart, simazine.

Core Compound Specifications

This compound is a stable, isotopically labeled form of simazine, where ten hydrogen atoms have been replaced with deuterium. This substitution results in a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its physical and chemical properties are summarized below.

PropertyValueReferences
CAS Number 220621-39-6[1][2][3]
Molecular Formula C₇H₂D₁₀ClN₅[1]
Molecular Weight 211.72 g/mol [2]
Synonyms 2,4-Bis(pentadeuteroethylamino)-6-chloro-1,3,5-triazine, Simazine (diethyl-d10)[2][3]
Purity ≥98% Chemical Purity, 99 atom % D[4]
Appearance Off-white crystalline solid[5]
Solubility Sparingly soluble in water. Slightly soluble in DMF and DMSO.[1][5]

Analytical Applications and Experimental Protocols

This compound is crucial for accurate and precise quantification of simazine residues in environmental monitoring and food safety analysis. Its use in isotope dilution mass spectrometry (IDMS) effectively mitigates matrix effects and variations in instrument response.

Quantification of Simazine in Water and Soil Samples using LC-MS/MS

The following protocol is a synthesized methodology based on established analytical practices for the detection of simazine in environmental samples.

1. Sample Preparation and Extraction

Solid Phase Extraction (SPE) is a common technique for the pre-concentration and purification of simazine from water samples. For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed.

SPE Protocol for Water Samples:

StepProcedure
Cartridge Conditioning Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
Sample Loading Acidify the water sample (e.g., 500 mL) to approximately pH 2 with a suitable acid. Pass the sample through the conditioned C18 cartridge at a flow rate of about 5 mL/min.
Washing Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
Drying Dry the cartridge under a stream of nitrogen for approximately 10 minutes.
Elution Elute the trapped analytes with 5 mL of methanol or acetonitrile.
Internal Standard Spiking Spike the eluted sample with a known concentration of this compound.
Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

ParameterTypical Conditions
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run time to elute the analytes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer Triple Quadrupole (QqQ)
MRM Transitions Simazine: Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy) This compound: Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy)

3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using the peak area ratios of simazine to this compound at various concentrations.

Analytical Workflow Diagram

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Water/Soil Sample Spike Spike with this compound Sample->Spike Extraction Solid Phase Extraction (SPE) or QuEChERS Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Analytical workflow for simazine quantification.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, its biological effects are considered identical to those of unlabeled simazine. Simazine is a known endocrine disruptor and exerts its toxicity through various mechanisms.[6]

Endocrine Disruption and Interference with Relaxin Signaling

Simazine has been shown to interfere with the relaxin signaling pathway, which plays a crucial role in reproductive health.[7] It acts by downregulating the expression of the relaxin family peptide receptor 1 (RXFP1).[7][8] This disruption leads to a cascade of downstream effects, including reduced production of nitric oxide (NO) and alterations in the expression of genes critical for steroidogenesis and apoptosis.[8]

relaxin_pathway Simazine Simazine RXFP1 RXFP1 Receptor Simazine->RXFP1 Inhibits PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NOS NOS2 / NOS3 PI3K_AKT->NOS ERK->NOS NO_Production Nitric Oxide (NO) Production NOS->NO_Production Reproductive_Effects Adverse Reproductive Effects NO_Production->Reproductive_Effects Disruption leads to

Caption: Simazine's disruption of the relaxin signaling pathway.

Other Reported Biological Effects
  • Photosynthesis Inhibition: The primary mode of action of simazine as a herbicide is the inhibition of photosynthesis at photosystem II.[5][9]

  • Immunotoxicity: Studies have indicated that oral exposure to simazine can induce immunotoxicity and apoptosis in spleen cells of mice.[1]

  • Neurotoxicity: Simazine has been shown to impact the dopaminergic system and may be involved in the degeneration of dopaminergic neurons.[10]

  • Carcinogenicity: There is suggestive evidence of simazine's carcinogenicity, with studies showing an increase in mammary gland tumors in female rats.[9] The U.S. EPA has also noted potential interactions of simazine with estrogen and androgen pathways.[11]

Quantitative Toxicological Data

The following table summarizes key toxicological data for simazine from various studies.

EndpointSpeciesValueReference
Oral LD50Rat>5000 mg/kg[9]
Oral LD50Mouse>5000 mg/kg[9]
Dermal LD50Rabbit>8 g/kg[9]
Inhalation LC50 (4 hours)Rabbit>4.28 mg-hr/liter[9]
No-Observed-Adverse-Effect Level (NOAEL)Rat (24-month study)0.5 mg/kg/day[9]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of simazine in various matrices. Its use as an internal standard in isotope dilution mass spectrometry provides high-quality data essential for regulatory monitoring, environmental assessment, and food safety applications. Understanding the biological effects and signaling pathways disrupted by simazine is critical for assessing its potential risks to human and environmental health. This technical guide provides a foundational resource for researchers and professionals working with this compound.

References

Simazine-d10: A Technical Guide to Purity and Isotopic Enrichment Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Simazine-d10, a crucial internal standard for the quantitative analysis of the herbicide Simazine. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow visualizations to support researchers in ensuring the quality and reliability of their analytical standards.

Quantitative Data Summary

The quality of an analytical standard is paramount for accurate and reproducible results. The following tables summarize the key specifications for this compound, including its chemical properties, and typical purity and isotopic enrichment data.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 6-chloro-N2,N4-di(ethyl-d5)-1,3,5-triazine-2,4-diamine
Synonyms 2,4-Bis(pentadeuteroethylamino)-6-chloro-1,3,5-triazine
Molecular Formula C₇H₂D₁₀ClN₅
Molecular Weight 211.72 g/mol
CAS Number 220621-39-6
Appearance White to off-white solid
Solubility Slightly soluble in DMSO and Methanol

Table 2: Purity and Isotopic Enrichment Specifications

ParameterSpecificationSource
Chemical Purity (HPLC) >95%--INVALID-LINK--
Isotopic Purity ≥99% deuterated forms (d₁-d₁₀)--INVALID-LINK--
Isotopic Enrichment (d₁₀) 90.57% (example batch)Certificate of Analysis
Isotopic Distribution (d₀-d₉) d₀=0.10%, d₁=0.46%, d₂=0.59%, d₃=0.51%, d₉=7.71% (example batch)Certificate of Analysis

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of chemical purity and isotopic enrichment. The following sections provide methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Resolution Mass Spectrometry (HRMS).

Chemical Purity Determination by HPLC

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Simazine and other potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • This compound analytical standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 220 nm.

  • Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

  • Data Analysis: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Chemical Purity and Isotopic Enrichment by GC-MS

Objective: To confirm the chemical purity and assess the isotopic distribution of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Materials:

  • This compound analytical standard

  • GC grade solvent (e.g., ethyl acetate)

Procedure:

  • Standard Preparation: Prepare a dilute solution of this compound in a volatile solvent suitable for GC analysis.

  • GC-MS Conditions:

    • GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • MS Ionization Mode: Electron Ionization (EI).

    • MS Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-300.

  • Analysis: Inject the prepared solution into the GC-MS system.

  • Data Analysis:

    • Purity: Assess the chemical purity from the total ion chromatogram (TIC) by comparing the peak area of this compound to the total area of all peaks.

    • Isotopic Enrichment: Analyze the mass spectrum of the this compound peak to determine the relative abundance of the molecular ions corresponding to different deuteration levels (d₀ to d₁₀).

Absolute Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard with a known purity.[1][2][3][4][5]

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound analytical standard

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of deuterated solvent.[1][3]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a 90° pulse angle.

    • Ensure a high signal-to-noise ratio.[4]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for this compound (residual protons) and a signal from the internal standard.

  • Purity Calculation: Calculate the absolute purity of this compound using the following formula:[4]

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (W_IS / W_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the isotopic enrichment of this compound.[6]

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap, TOF).[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • HRMS Analysis:

    • Infuse the sample directly or inject it into the LC-HRMS system.

    • Acquire full-scan mass spectra in positive ion mode with high resolution and mass accuracy.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of all expected isotopic forms of Simazine (d₀ to d₁₀).

    • Calculate the area of each peak.

    • The isotopic enrichment for a specific deuterated form (e.g., d₁₀) is calculated as the peak area of that form divided by the sum of the peak areas of all isotopic forms, multiplied by 100.[6]

Visualizations

The following diagrams illustrate the analytical workflows for assessing the quality of this compound.

Quality_Control_Workflow cluster_0 Initial Assessment cluster_1 Chemical Purity Analysis cluster_2 Isotopic Enrichment Analysis cluster_3 Final Evaluation start Receive this compound Lot doc_review Review Certificate of Analysis start->doc_review hplc HPLC-UV Analysis doc_review->hplc gcms_purity GC-MS Purity Screen doc_review->gcms_purity qnmr qNMR for Absolute Purity hplc->qnmr gcms_iso GC-MS Isotopic Distribution gcms_purity->gcms_iso data_eval Data Evaluation and Comparison to Specifications qnmr->data_eval hrms HRMS for Precise Enrichment gcms_iso->hrms hrms->data_eval decision Approve/Reject Lot data_eval->decision

Caption: Quality control workflow for this compound analytical standard.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Data Analysis prep Prepare Stock and Working Solutions hplc HPLC Separation prep->hplc gc GC Separation prep->gc uv UV Detection hplc->uv ms Mass Spectrometric Detection gc->ms analysis Calculate Purity (%) uv->analysis ms->analysis

Caption: General workflow for chemical purity analysis by chromatography.

References

Simazine-d10: A Technical Guide to its Core Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary applications of Simazine-d10, a deuterated analog of the triazine herbicide Simazine. With a focus on its utility in quantitative analysis and its emerging role in toxicological research, this document provides a comprehensive overview for professionals in environmental science, analytical chemistry, and drug development.

Quantitative Analysis: The Gold Standard Internal Standard

The predominant research application of this compound is as an internal standard for the accurate quantification of Simazine in complex matrices. Its structural similarity and identical chromatographic behavior to the parent compound, combined with a distinct mass difference, make it an ideal tool for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based methods.

Physicochemical Properties of this compound
PropertyValue
CAS Number 220621-39-6
Molecular Formula C₇H₂D₁₀ClN₅
Molecular Weight 211.72 g/mol
Isotopic Enrichment ≥99 atom % D
Purity >95% (HPLC) or ≥98% (Chemical Purity)
Stability Stable under recommended storage conditions; re-analysis recommended after three years.
Experimental Protocol: Quantification of Simazine in Water Samples using LC-MS/MS

This protocol outlines a typical workflow for the analysis of Simazine in water samples using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

  • Objective: To extract Simazine from the water matrix and remove interfering substances.

  • Procedure:

    • To a 15 mL centrifuge tube, add 10 mL of the water sample.

    • Spike the sample with a known concentration of this compound internal standard solution (e.g., to a final concentration of 5 ng/mL).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and centrifuge.

    • The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Simazine202.1132.1[User-optimized]
202.196.1[User-optimized]
This compound 212.1 105.0 [User-optimized]
212.1 76.2 [User-optimized]

Workflow for Quantitative Analysis using this compound

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Clean d-SPE Cleanup Extract->Clean LC LC Separation Clean->LC MS MS/MS Detection LC->MS Integrate Peak Integration (Simazine & this compound) MS->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: A typical workflow for the quantification of Simazine in environmental samples using this compound as an internal standard.

Environmental Fate and Transport Studies

While the primary application of this compound is as an internal standard, its use can be extended to environmental fate and transport studies. By spiking environmental matrices (soil, water, sediment) with this compound, researchers can track its movement, degradation, and partitioning between different environmental compartments. The distinct mass of this compound allows for its unambiguous detection and differentiation from native Simazine present in the environment.

Metabolism and Toxicological Research

Emerging research has begun to explore the toxicological effects of Simazine, and in this context, this compound serves as an indispensable tool for accurate dose-response assessment.

Signaling Pathway Disruption: The Relaxin Pathway

Recent studies have indicated that Simazine may act as an endocrine disruptor by interfering with the relaxin signaling pathway .[1][2][3] This pathway is crucial for various physiological processes, including reproduction and development. Simazine has been shown to downregulate the expression of the relaxin family peptide receptor 1 (RXFP1).[1][2][3] This inhibition can lead to a cascade of downstream effects, including the reduced production of nitric oxide (NO), a key signaling molecule.[1][2][3]

Proposed Mechanism of Simazine's Effect on the Relaxin Signaling Pathway

G cluster_pathway Relaxin Signaling Pathway cluster_disruption Disruption by Simazine Relaxin Relaxin RXFP1 RXFP1 Receptor Relaxin->RXFP1 AC Adenylate Cyclase RXFP1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates NOS Nitric Oxide Synthase (NOS) PKA->NOS Phosphorylates & Activates NO Nitric Oxide (NO) NOS->NO Produces Physiological_Effects Physiological Effects (e.g., Vasodilation, Tissue Remodeling) NO->Physiological_Effects Simazine Simazine Simazine->RXFP1 Inhibits Expression

Caption: Simazine is proposed to disrupt the relaxin signaling pathway by inhibiting the expression of the RXFP1 receptor, leading to reduced nitric oxide production.

The use of this compound in such toxicological studies is critical for accurately quantifying the exposure levels in in vitro and in vivo models, thereby strengthening the correlation between the observed biological effects and the specific concentration of Simazine.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its primary and most established application is as an internal standard in quantitative analytical methods, ensuring data accuracy and reliability. Furthermore, its potential use in environmental fate studies and its crucial role in elucidating the mechanisms of Simazine toxicity, such as the disruption of the relaxin signaling pathway, highlight its growing importance in environmental and health sciences. This guide provides a foundational understanding of the core applications of this compound, empowering researchers to leverage this valuable tool in their scientific endeavors.

References

The Role of Simazine-d10 as a Deuterated Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Simazine-d10 as a deuterated internal standard in the quantitative analysis of simazine. The use of stable isotope-labeled internal standards is a critical component of robust analytical method development, particularly in complex matrices encountered in environmental monitoring, food safety, and clinical research. This document details the principles behind isotope dilution mass spectrometry, provides key quantitative data, outlines detailed experimental protocols, and visualizes essential workflows and chemical processes.

Introduction to Deuterated Internal Standards

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1]

An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.[2] Stable isotope-labeled (SIL) compounds, such as deuterated analogues, are considered the gold standard for internal standards in mass spectrometry-based assays.[3] Deuterated internal standards are chemically identical to the analyte of interest, with one or more hydrogen atoms replaced by deuterium.[3] This substitution results in a compound with a higher mass, allowing it to be distinguished from the native analyte by a mass spectrometer, while exhibiting nearly identical chromatographic retention times and ionization efficiencies.[2]

This compound is the deuterated form of simazine, a widely used triazine herbicide.[4] Its application as an internal standard in analytical methods for simazine detection significantly improves the accuracy, precision, and reliability of quantitative results by mitigating matrix effects and instrumental variability.[2][3]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

PropertySimazineThis compound
Chemical Formula C₇H₁₂ClN₅C₇H₂D₁₀ClN₅
Molecular Weight 201.66 g/mol [5]211.72 g/mol [6]
CAS Number 122-34-9[5]220621-39-6[6]
Appearance White crystalline solidNot specified, typically solid
Melting Point 225-227 °CNot specified
Synonyms 2,4-Bis(ethylamino)-6-chloro-1,3,5-triazine[6]2,4-Bis(pentadeuteroethylamino)-6-chloro-1,3,5-triazine[6]

Analytical Methodologies and Quantitative Data

This compound is predominantly used in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of simazine in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the detection of trace levels of herbicides in complex samples. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its internal standard.

Table 1: Representative LC-MS/MS Parameters for Simazine and this compound

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) (eV)
Simazine202.1132.1-
Simazine202.1124.3-
This compound 212.1 105.0 32
This compound 212.1 76.2 28

Data compiled from multiple sources. Specific values may vary depending on the instrument and experimental conditions.[7][8]

Table 2: Performance Characteristics of LC-MS/MS Methods Using this compound

MatrixLimit of Quantification (LOQ)Recovery (%)Reference
Drinking Water1 ng/mLSimilar to Atrazine (83-85%)[1]
Groundwater20 ng/L-[9]
Soil0.08 µg/kg92.9 - 99.2[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of semi-volatile compounds like simazine. This compound is also employed as an internal standard in GC-MS methods, such as the U.S. EPA Method 523.[11]

Table 3: Key GC-MS Parameters for Simazine Analysis

ParameterValue/DescriptionReference
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Injector Temperature 280 °C[12]
Temperature Program 50 °C (1 min) to 270 °C at an appropriate ramp rate[12]
Ionization Mode Electron Ionization (EI)[6]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)[11]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration and purification of analytes from aqueous samples.

Protocol for SPE using C18 cartridges:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

  • Sample Loading: Pass a 250 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[11]

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.[1]

  • Analyte Elution: Elute the retained simazine and this compound with two 3 mL aliquots of acetone or another suitable organic solvent.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., 60:40 water/acetonitrile) for analysis.[1]

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of simazine and this compound in methanol at a concentration of, for example, 100 µg/mL.[9]

  • Working Standards: Prepare a series of working calibration standards by serially diluting the simazine stock solution.

  • Internal Standard Spiking: Spike all samples, calibration standards, and blanks with a constant concentration of the this compound internal standard solution.

Visualizations

Workflow for Simazine Analysis using this compound Internal Standard

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Water Sample Collection Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS or GC-MS Analysis Evaporation->LC_MSMS Inject Integration Peak Area Integration LC_MSMS->Integration Ratio Calculate Peak Area Ratio (Simazine / this compound) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Simazine Calibration->Quantification

Caption: General workflow for the quantitative analysis of simazine using this compound.

Conceptual Diagram of Isotope Dilution Mass Spectrometry

G cluster_0 In Sample cluster_1 During Analysis cluster_2 Mass Spectrometer Detection cluster_3 Quantification Analyte Simazine (Unknown Amount) Loss Analyte and IS experience similar losses and ionization variations Analyte->Loss IS This compound (Known Amount) IS->Loss MS Mass Spectrometer Loss->MS Analyte_Peak Simazine Peak Area MS->Analyte_Peak IS_Peak This compound Peak Area MS->IS_Peak Ratio Peak Area Ratio is Constant Analyte_Peak->Ratio IS_Peak->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

Fragmentation Pathway of Simazine in Mass Spectrometry

G Simazine Simazine (m/z 201) Fragment1 Loss of C2H4 (m/z 173) Simazine->Fragment1 - C2H4 Fragment2 Loss of C2H5 (m/z 172) Simazine->Fragment2 - C2H5 Fragment3 Further Fragmentation (e.g., m/z 132, 124) Fragment1->Fragment3 Fragment2->Fragment3

Caption: Simplified fragmentation pathway of the simazine molecule.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of simazine in a variety of complex matrices. Its use in isotope dilution mass spectrometry, coupled with robust sample preparation techniques like solid-phase extraction, allows researchers to overcome challenges associated with matrix effects and instrumental drift. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for simazine, ensuring high-quality data for environmental monitoring, food safety assessment, and other research applications.

References

The Environmental Fate and Degradation of Simazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used s-triazine herbicide for the pre-emergent control of broadleaf and annual grassy weeds in various agricultural and non-crop settings.[1] Its extensive use has prompted significant research into its environmental persistence, mobility, and ultimate fate. This technical guide provides a comprehensive overview of the environmental degradation of simazine, detailing its transformation pathways in soil and water, summarizing key quantitative data, and outlining experimental protocols for its study.

Physicochemical Properties and Environmental Mobility

Simazine is characterized as a compound with low water solubility and a low potential for volatilization under normal climatic conditions.[1][2] It exhibits moderate persistence in the environment, with its mobility being significantly influenced by soil composition.[3] While it has a low tendency to adsorb to organic matter, it can bind to clay particles, which influences its potential for leaching into groundwater.[3] The presence of organic matter in soils can contribute to simazine retention but may also delay its degradation.[1]

Data Presentation: Quantitative Environmental Fate Parameters

The environmental behavior of simazine can be quantified by several key parameters that dictate its persistence and mobility. The following table summarizes these values from various studies.

ParameterValueEnvironmental CompartmentConditionsReference(s)
Half-life (DT50) 46 - 174 daysSoilNormal climatic conditions[2]
28 - 149 daysSoil[4]
~60 days (average)Soil (field)[4]
~44 daysSoil (field)[5]
30 days (average)PondsDependent on algae and weed infestation[4]
>200 daysWaterpH 7 and 9[6]
70 daysWaterpH 5[6]
Soil Sorption Coefficient (Koc) 130 mL/gSoil[7]

Degradation Pathways

The degradation of simazine in the environment is a complex process involving both abiotic and biotic mechanisms. Microbial degradation is considered the primary route of dissipation, although photolysis also plays a role.[1] Hydrolysis is generally not a significant contributor to its breakdown under typical environmental pH.[1]

Abiotic Degradation

Photodegradation: Simazine is susceptible to photodegradation, especially in aqueous solutions and on soil surfaces when exposed to UV radiation.[1][8] This process can lead to the formation of several degradation products through two main pathways: ring dechlorination with subsequent hydroxyl substitution and oxidation of the ethyl side chains.[9][10]

Hydrolysis: Chemical hydrolysis of simazine is generally slow, particularly in neutral to alkaline conditions.[6] However, it can be more significant in acidic environments (low pH).[4][6] The primary hydrolysis product is 2-hydroxy-4,6-bis(ethylamino)-s-triazine.[10][11]

Biotic Degradation

Microbial activity is the most significant factor in the environmental degradation of simazine.[1] A variety of bacteria and fungi have been identified that can utilize simazine as a source of carbon and nitrogen.[1][12] The primary microbial degradation pathway involves a series of enzymatic reactions, including N-dealkylation and eventual cleavage of the triazine ring.[13][14]

The key steps in the microbial degradation of simazine are:

  • N-dealkylation: The sequential removal of the ethyl groups from the side chains, leading to the formation of deethyl simazine and subsequently diamino chlorotriazine.[2][7]

  • Hydroxylation: The replacement of the chlorine atom with a hydroxyl group to form hydroxysimazine.[11]

  • Ring Cleavage: Following the initial transformations, the triazine ring is cleaved, ultimately leading to the formation of cyanuric acid, which can be further mineralized to ammonia and carbon dioxide.[8][14]

In higher organisms, the metabolism of simazine proceeds via cytochrome P-450-mediated oxidation and glutathione conjugation.[1]

Simazine_Degradation_Pathway Simazine Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Deethyl_Simazine Deethyl Simazine (2-chloro-4-amino-6-(ethylamino)-s-triazine) Simazine->Deethyl_Simazine Microbial N-dealkylation / Photolysis Hydroxy_Simazine Hydroxy Simazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) Simazine->Hydroxy_Simazine Hydrolysis / Photolysis Diamino_Chlorotriazine Diamino Chlorotriazine (2-chloro-4,6-diamino-s-triazine) Deethyl_Simazine->Diamino_Chlorotriazine Microbial N-dealkylation / Photolysis Cyanuric_Acid Cyanuric Acid Diamino_Chlorotriazine->Cyanuric_Acid Microbial Degradation Hydroxy_Simazine->Cyanuric_Acid Microbial Degradation Mineralization Mineralization (CO2 + NH3) Cyanuric_Acid->Mineralization Microbial Mineralization

Figure 1: Simplified degradation pathway of Simazine.

Experimental Protocols

The study of simazine's environmental fate and degradation typically involves a combination of laboratory and field experiments. The following outlines a generalized protocol for a soil degradation study, based on principles from the OECD 307 guideline.[15][16]

Objective

To determine the rate of aerobic and anaerobic transformation of simazine in soil and to identify its major transformation products.

Materials and Methods
  • Test System:

    • Soil: A representative agricultural soil is selected and characterized for its physicochemical properties (pH, organic carbon content, texture, etc.).[16] The soil is typically sieved to remove large particles.[16]

    • Test Substance: Radiolabeled (e.g., ¹⁴C) simazine is often used to facilitate tracking and mass balance calculations.

    • Incubation System: A closed system, such as a biometer flask, is used to trap volatile degradation products like ¹⁴CO₂.[15]

  • Experimental Setup:

    • Soil samples are treated with a known concentration of simazine.

    • The moisture content of the soil is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

    • For aerobic studies, the flasks are continuously flushed with air. For anaerobic studies, an inert gas like nitrogen is used after an initial aerobic phase to establish reducing conditions.

    • The incubation is carried out at a constant temperature in the dark.[16]

    • Control samples (e.g., sterilized soil) are included to differentiate between biotic and abiotic degradation.

  • Sampling and Analysis:

    • Soil samples are collected at predetermined time intervals.

    • Extraction: Simazine and its metabolites are extracted from the soil using an appropriate solvent or combination of solvents (e.g., methanol, dichloromethane).[12]

    • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its transformation products.[3]

    • Bound Residues: The amount of non-extractable (bound) radioactivity is determined by combustion analysis of the extracted soil.

    • Volatile Products: The trapping solution (e.g., NaOH for CO₂) is analyzed for radioactivity.

  • Data Analysis:

    • The concentration of simazine and its metabolites over time is plotted.

    • Degradation kinetics are determined, and the half-life (DT₅₀) is calculated.

    • A mass balance is performed to account for the initial amount of applied radioactivity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Characterization Soil_Treatment Soil Treatment with Simazine Soil_Collection->Soil_Treatment Test_Substance_Prep Test Substance Preparation (e.g., 14C-Simazine) Test_Substance_Prep->Soil_Treatment Incubation Incubation (Aerobic/Anaerobic, Controlled Temp.) Soil_Treatment->Incubation Sampling Time-course Sampling Incubation->Sampling Volatiles Volatile Trapping & Analysis Incubation->Volatiles Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC/MS Analysis Extraction->Analysis Bound_Residue Bound Residue Analysis Extraction->Bound_Residue Kinetics Degradation Kinetics & DT50 Analysis->Kinetics Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Mass_Balance Mass Balance Calculation Bound_Residue->Mass_Balance Volatiles->Mass_Balance Kinetics->Mass_Balance Metabolite_ID->Mass_Balance

Figure 2: Generalized workflow for a soil degradation study.

Conclusion

The environmental fate of simazine is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. While it exhibits moderate persistence, microbial degradation serves as the primary mechanism for its dissipation from soil and water. Understanding the rates and pathways of simazine degradation is crucial for assessing its potential environmental impact and for developing strategies to mitigate its residues in the environment. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental behavior of this and other agrochemicals.

References

Methodological & Application

Application Note: Quantitative Analysis of Simazine in Environmental Samples Using Simazine-d10 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for controlling broadleaf weeds and annual grasses in various agricultural and non-agricultural settings. Due to its persistence in soil and potential to contaminate water sources, sensitive and accurate monitoring of simazine residues in environmental matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for pesticide residue analysis due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard, such as Simazine-d10, is critical for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the analysis of simazine in water and soil samples using LC-MS/MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: Simazine and this compound (C/D/N Isotopes, Inc.)

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate, sodium chloride (NaCl), anhydrous magnesium sulfate (MgSO₄), and primary secondary amine (PSA) sorbent.

  • Sample Matrices: Reagent water and blank soil.

Standard Solution Preparation
  • Stock Solutions (1000 µg/L): Accurately weigh and dissolve 1 mg of simazine and this compound standards individually in 1000 mL of methanol. Store at -20°C in the dark.[3]

  • Working Solutions (100 µg/L): Prepare working solutions by diluting the stock solutions with methanol.[3]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the simazine working solution into the blank matrix extract. A typical calibration range is 0.25 to 100 µg/L.[3][4] Spike each calibration level with a constant concentration of this compound internal standard (e.g., 5 or 10 µg/L).[1][4]

Sample Preparation

This method is suitable for drinking water or other clean water matrices.[4]

  • To a 1 mL water sample, add 20 mM ammonium acetate for pH adjustment and dechlorination.[4]

  • Spike the sample with the this compound internal standard solution to a final concentration of 5 ng/mL.[4]

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction and cleanup.[1]

  • Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.[1]

  • Spike the sample with this compound internal standard to a target concentration of 10 µg/kg.[1]

  • Add 10 mL of methanol and vortex for 5 minutes.[1]

  • Add 2 g of NaCl and 3 g of anhydrous MgSO₄ to the tube, shake for 5 minutes, and then centrifuge at 4000 rpm for 5 minutes.[1]

  • Transfer 1.5 mL of the upper methanol layer to a 2 mL centrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.[1]

  • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

ParameterCondition 1 (for Soil)[3]Condition 2 (for Water)[4]
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Thermo Scientific Hypersil GOLD (100 x 2.1 mm, 3 µm)
Mobile Phase A Acetonitrile5 mM Ammonium Acetate in Water
Mobile Phase B 0.2% Formic Acid in WaterMethanol
Flow Rate 0.3 mL/min400 µL/min
Gradient 0 min, 30% A; 1.5 min, 90% A; 3.1 min, 30% A; 5.0 min, 30% ATime-based gradient
Column Temp. 45°CNot Specified
Injection Vol. 5 µLNot Specified
ParameterCondition[4]
Ionization Mode Positive Electrospray Ionization (ESI+)
Sheath Gas 30 arbitrary units
Auxiliary Gas 10 arbitrary units
ESI Voltage 3.5 kV
Ion Transfer Tube Temp. 350°C
Collision Gas 1.5 mTorr Argon
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The following precursor and product ion transitions are monitored for simazine and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Tube Lens (V)
Simazine 2021241780
This compound 2121371995

Table data sourced from Thermo Fisher Scientific Application Note 434.[4]

Data Presentation

The use of an isotope-labeled internal standard significantly improves method performance.

Method Validation Data
ParameterSoil Matrix[1]Water Matrix[4]
Linearity (R²) > 0.99990.9982 (for Atrazine, similar for Simazine)
LOD 0.015 µg/kgNot specified, calibration range starts at 0.25 µg/L
LOQ 0.08 µg/kg0.25 µg/L (lowest calibration point)
Recovery 92.9% - 99.2%Not specified
Precision (RSD) < 4.6% (intra- and inter-day)Not specified

Workflow and Pathway Diagrams

LCMSMS_Workflow cluster_prep Sample Preparation cluster_water Water Protocol cluster_soil Soil Protocol (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Receive Sample (Water or Soil) spike_is Spike with This compound IS sample->spike_is add_reagents Add Ammonium Acetate spike_is->add_reagents add_meoh Add Methanol & Vortex spike_is->add_meoh vortex_water Vortex add_reagents->vortex_water lc_separation LC Separation (C18 Column) vortex_water->lc_separation add_salts Add NaCl & MgSO4 Shake & Centrifuge add_meoh->add_salts dspe d-SPE Cleanup (PSA & MgSO4) add_salts->dspe filter_soil Filter Supernatant dspe->filter_soil filter_soil->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection Eluent integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Simazine analysis.

Signaling_Pathway Internal Standard Logic cluster_process Analytical Process cluster_correction Correction Mechanism sample_prep Sample Preparation (Extraction, Cleanup) lc_injection LC Injection sample_prep->lc_injection ionization ESI Source (Ionization) lc_injection->ionization instrument_variation Instrumental Variation (e.g., Injection Volume) lc_injection->instrument_variation matrix_effects Matrix Effects (Ion Suppression/Enhancement) ionization->matrix_effects ratio Calculate Ratio (Area Simazine / Area this compound) ionization->ratio simazine Simazine (Analyte) simazine->sample_prep simazine_d10 This compound (Internal Standard) simazine_d10->sample_prep final_conc Accurate Concentration ratio->final_conc Corrects for Variability

Caption: Logic of using an internal standard.

References

Application Note: Quantification of Simazine in Water Samples using Isotope Dilution Mass Spectrometry with Simazine-d10

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide simazine in various water matrices, including drinking and groundwater. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, Simazine-d10, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, environmental scientists, and water quality monitoring professionals.

Introduction

Simazine is a widely used triazine herbicide for the control of broadleaf weeds and annual grasses in agricultural and non-agricultural settings.[1] Its persistence in soil and potential to leach into ground and surface water has raised environmental and health concerns.[2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCLs) for simazine in drinking water, necessitating sensitive and accurate analytical methods for its monitoring.[3]

Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled analog of the target analyte as an internal standard.[4][5] this compound, a deuterated form of simazine, serves as an ideal internal standard as it co-elutes with the native simazine and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio. This application note provides a detailed protocol for the quantification of simazine in water samples using this compound, including sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of triazine herbicides from water samples.[6][7]

Materials:

  • Water sample (500 mL)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Nitrogen gas, high purity

  • Solid-phase extraction cartridges (e.g., Oasis HLB, 500 mg, 6 cc)

  • SPE manifold

  • Conical centrifuge tubes (15 mL)

Procedure:

  • Sample Fortification: To a 500 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 100 ng/L.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by passing nitrogen gas through it for 10 minutes.

  • Elution: Elute the retained simazine and this compound from the cartridge with two 5 mL aliquots of methanol into a conical centrifuge tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following LC-MS/MS conditions are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Simazine202.1132.120
Simazine202.1104.135
This compound212.2142.120
This compound212.2108.135

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Method Detection Limit (MDL) and Limit of Quantification (LOQ)

ParameterValue (ng/L)
Method Detection Limit (MDL)0.5
Limit of Quantification (LOQ)1.5

MDL and LOQ are estimated based on typical instrument performance and will vary depending on the specific LC-MS/MS system.

Table 2: Recovery and Precision Data

Spiking Level (ng/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
595.24.8
5098.73.2
250101.52.5

Recovery data is based on the analysis of fortified deionized water samples (n=6). Recovery of simazine has been reported in the range of 83-85% and 92% in different studies.[6][8]

Table 3: Linearity

Calibration Range (ng/L)Correlation Coefficient (r²)
1.5 - 500> 0.998

Linearity is established by analyzing a series of calibration standards prepared in the initial mobile phase.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis water_sample 500 mL Water Sample spike Spike with This compound water_sample->spike spe Solid-Phase Extraction (Oasis HLB) spike->spe elute Elute with Methanol spe->elute concentrate Evaporate to Dryness elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification using Isotope Dilution data->quant

Caption: Experimental workflow for simazine quantification.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of simazine in water samples. The use of solid-phase extraction allows for effective preconcentration of the analyte, while the application of isotope dilution with this compound in conjunction with LC-MS/MS analysis ensures high accuracy and minimizes matrix interference. This methodology is well-suited for routine monitoring of simazine in water to ensure compliance with regulatory limits and to support environmental research.

References

Application Notes and Protocols for Simazine Analysis using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Simazine is a widely used triazine herbicide for controlling broadleaf and grassy weeds in various agricultural and non-crop settings.[1] Its persistence in soil and potential to contaminate water sources necessitates accurate and reliable analytical methods for its monitoring in environmental and food matrices.[1] The use of an internal standard (IS) in analytical procedures is crucial for improving the accuracy and precision of quantification by correcting for variations in sample preparation and instrumental response.[2]

This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of simazine, incorporating the use of an internal standard. The methods described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Matrix Solid-Phase Dispersion (MSPD), which are commonly employed techniques for the extraction and cleanup of simazine from complex samples.[1][3] These protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Internal Standards for Simazine Analysis

The ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. For simazine analysis, isotopically labeled analogs are the preferred choice as they exhibit nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, cleanup, and analysis. Commonly used internal standards for simazine analysis include:

  • Simazine-d10 (diethyl-d10) [4][5]

  • Atrazine-d5 (ethyl-d5) [4]

  • ¹³C₃-Simazine [6]

  • Terbuthylazine-d5

  • Propazine-d14 [5]

Other non-isotopically labeled compounds such as toluene [7] and 1-bromonaphthalene have also been reported but may not provide the same level of accuracy as isotopically labeled standards. The selection of the internal standard will depend on the analytical technique and the availability of the standard.

Sample Preparation Protocols

Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the preconcentration and cleanup of simazine from water samples.[6][7][8] C18 bonded silica is a common sorbent for trapping simazine and related triazines.[6][7]

Experimental Protocol:

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 250 mL) through a 0.45 µm filter to remove particulate matter.[7]

    • Adjust the sample pH to neutral (pH 7.0) if necessary.[8]

    • Spike the sample with a known concentration of the internal standard (e.g., this compound).[4]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[9] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained simazine and internal standard from the cartridge with a suitable organic solvent. Common elution solvents include:

      • Methanol[9]

      • Ethyl acetate[4]

      • Dichloromethane:Methanol (9:1, v/v)[4]

    • Collect the eluate (e.g., 2 x 3 mL).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the analytical system (e.g., acetonitrile/water).

    • The sample is now ready for analysis by HPLC-UV, HPLC-MS/MS, or GC-MS.

Workflow for SPE of Water Samples

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter (0.45 µm) Spike Spike with Internal Standard Condition Condition C18 Cartridge Load Load Sample Spike->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Organic Solvent Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analyze by LC-MS/MS or GC-MS Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of Simazine from Water Samples.

Liquid-Liquid Extraction (LLE) for Water and Soil Samples

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.[7] Dichloromethane is a commonly used solvent for extracting simazine.[10][11]

Experimental Protocol:

  • Sample Preparation (Water):

    • Take a known volume of water sample (e.g., 500 mL).

    • Spike with the internal standard.

    • Adjust the pH if necessary.

  • Sample Preparation (Soil):

    • Weigh a known amount of soil sample (e.g., 10 g).

    • Add a known amount of water and the internal standard.

    • Mix thoroughly.

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add a suitable extraction solvent (e.g., 50 mL of dichloromethane).[11]

    • Shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Collect the organic layer (bottom layer for dichloromethane).

    • Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.[4]

    • Evaporate the solvent to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Further concentrate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis.

Workflow for LLE of Water/Soil Samples

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation Sample Water or Soil Sample Spike Spike with Internal Standard Sample->Spike AddSolvent Add Extraction Solvent Spike->AddSolvent Shake Shake and Separate Phases AddSolvent->Shake Collect Collect Organic Layer Shake->Collect Repeat Repeat Extraction Collect->Repeat Dry Dry with Sodium Sulfate Repeat->Dry Concentrate Concentrate Dry->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis Analyze Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of Simazine.

Matrix Solid-Phase Dispersion (MSPD) for Sugarcane Samples

MSPD is a sample preparation technique that combines extraction and cleanup in a single step and is particularly useful for solid and semi-solid matrices.[12]

Experimental Protocol:

  • Sample Homogenization:

    • Homogenize a representative portion of the sugarcane sample (e.g., 2 g) using a food processor.[12]

  • Dispersion:

    • Place the homogenized sample in a glass mortar.

    • Add a dispersing sorbent (e.g., 2 g of C18 or Florisil).[12]

    • Spike with the internal standard.

    • Gently blend the mixture with a pestle until a homogeneous, dry-powder-like mixture is obtained.[12]

  • Column Packing and Elution:

    • Transfer the mixture into an empty SPE cartridge or column.

    • Elute the simazine and internal standard with a suitable solvent (e.g., 20 mL of dichloromethane).[12]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[12]

    • Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile or other suitable solvent.[12]

    • Filter through a 0.45 µm syringe filter before analysis.[12]

Workflow for MSPD of Sugarcane Samples

MSPD_Workflow cluster_prep Sample Preparation cluster_mspd Matrix Solid-Phase Dispersion cluster_analysis Analysis Preparation Sample Sugarcane Sample Homogenize Homogenize Sample->Homogenize AddSorbent Add Dispersing Sorbent & IS Homogenize->AddSorbent Blend Blend to Homogeneous Mixture AddSorbent->Blend Pack Pack into Column Blend->Pack Elute Elute with Solvent Pack->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute Residue Concentrate->Reconstitute Filter Filter Reconstitute->Filter Analysis Analyze Filter->Analysis

Caption: Workflow for Matrix Solid-Phase Dispersion of Simazine from Sugarcane.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on simazine analysis using different sample preparation techniques and analytical methods.

Table 1: Recovery Data for Simazine

Sample MatrixPreparation MethodAnalytical MethodRecovery (%)Reference
WaterSPE (C18)GC-MS> 85[6]
WaterSPE (Carbonaceous)HPLC-DAD90-105[7]
GroundwaterSPELC-MS/MS92-108[13]
GroundwaterLLEHPLC-UV84.6[11]
SugarcaneMSPDHPLC-UV86.9 - 94.7[12]
Plant TissueSPE (Cation Exchange)HPLC-UV> 92[14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Simazine

Sample MatrixPreparation MethodAnalytical MethodLODLOQReference
WaterSPEGC-MS75 ppt-[6]
WaterSPEHPLC-DAD8-12 µg/L27-41 µg/L[7]
GroundwaterSPELC-MS/MS-20 ng/L[13][15]
SugarcaneMSPDHPLC-UV0.02 ppm-[12]
Thermal Water-RP-HPLC-DAD0.03-0.10 µg/mL-[16]

Conclusion

The choice of sample preparation technique for simazine analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. Solid-phase extraction is a robust and widely applicable method for water samples, offering good recovery and preconcentration. Liquid-liquid extraction remains a viable option, though it can be more labor-intensive and use larger volumes of organic solvents. Matrix solid-phase dispersion is an efficient technique for complex solid samples like sugarcane, simplifying the extraction and cleanup process.

The use of an appropriate internal standard, preferably an isotopically labeled analog of simazine, is highly recommended to ensure the accuracy and reliability of the analytical results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of simazine in various matrices.

References

Application Notes and Protocols for Simazine-d10 Solution Preparation and Storage Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine-d10 is the deuterated analog of Simazine, a widely used triazine herbicide. It serves as an essential internal standard for the accurate quantification of Simazine in various matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] The precise preparation and proper storage of this compound standard solutions are critical for generating reliable and reproducible analytical data. This document provides detailed protocols for the preparation of this compound solutions and guidance on their storage and stability based on available scientific literature and best practices for analytical standards.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₇H₂D₁₀ClN₅[1][2]
Molecular Weight211.72 g/mol [2][4]
AppearanceSolid[1]
SolubilitySlightly soluble in DMF and DMSO. Soluble in methanol, ethyl acetate, acetone, and hexane.[1][5][6]
Storage of Neat Material-20°C for long-term storage (≥ 4 years).[1]

Preparation of this compound Standard Solutions

The following protocols describe the preparation of stock and working standard solutions of this compound. It is recommended to use high-purity solvents (e.g., LC-MS grade) and calibrated analytical balances and pipettes to ensure accuracy.

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

  • This compound neat material

  • LC-MS grade methanol

  • 10 mL volumetric flask, Class A

  • Analytical balance

  • Spatula

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of this compound neat material and record the exact weight.

  • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol to the flask.

  • Sonicate the flask for 10-15 minutes to ensure complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

Protocol 2: Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentrations for calibration curves and spiking experiments.

Materials:

  • This compound stock solution (1 mg/mL)

  • LC-MS grade methanol or desired final solvent

  • Appropriate Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Calculate the volume of the stock solution required to prepare the desired concentration of the working standard. For example, to prepare a 10 µg/mL working standard in a 10 mL volumetric flask, 100 µL of the 1 mg/mL stock solution is needed.

  • Using a calibrated micropipette, transfer the calculated volume of the stock solution into the volumetric flask.

  • Dilute to the mark with the appropriate solvent.

  • Cap the flask and mix thoroughly.

  • Prepare a series of working standards to cover the desired calibration range.

Storage and Stability of this compound Solutions

General Storage Recommendations:

  • Stock Solutions: Store at -20°C or lower in tightly sealed amber glass vials to protect from light.[7][8] Under these conditions, stock solutions of many pesticides in organic solvents have been shown to be stable for several years.[1]

  • Working Solutions: For short-term use, working solutions can be stored at 2-8°C for up to one week.[8] For longer-term storage, it is recommended to store working solutions at -20°C.

Factors Affecting Stability:

  • Temperature: Higher temperatures accelerate degradation. Storage at low temperatures is the most effective way to maintain the stability of the solutions.

  • Light: Simazine is susceptible to photodegradation by UV irradiation.[9][10] Therefore, it is crucial to store solutions in amber vials or in the dark to prevent photolytic degradation.

  • pH: Simazine is stable in neutral, weakly acidic, and weakly alkaline media. However, it is hydrolyzed by stronger acids and bases.[9][10] The primary hydrolysis product is 2-hydroxy-4,6-bis(ethylamino)-s-triazine.[1]

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of the standard over time. Ensure vials are tightly capped with PTFE-lined septa.

Disclaimer: The stability information provided is based on general guidelines for analytical standards and the known properties of Simazine. It is highly recommended that laboratories perform their own stability studies under their specific storage and handling conditions to establish appropriate expiration dates for their this compound solutions.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the preparation of this compound solutions and the logical considerations for their storage and stability.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volumetrize Bring to Volume sonicate->volumetrize store_stock Store at -20°C volumetrize->store_stock dilute Dilute Stock Solution store_stock->dilute Use for Dilution mix Mix Thoroughly dilute->mix store_working Store Appropriately mix->store_working

Caption: Workflow for this compound solution preparation.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Degradation Simazine_d10 This compound Solution Stability Temp Temperature Simazine_d10->Temp Light Light Exposure Simazine_d10->Light pH pH of Solution Simazine_d10->pH Solvent Solvent Evaporation Simazine_d10->Solvent Degradation Chemical Degradation Temp->Degradation Light->Degradation pH->Degradation Concentration Concentration Change Solvent->Concentration

Caption: Factors influencing this compound solution stability.

Conclusion

The accuracy of analytical methods relying on this compound as an internal standard is directly dependent on the integrity of the standard solutions. Adherence to the detailed protocols for preparation and the recommended storage conditions outlined in this document will help to ensure the reliability of quantitative results. Researchers are encouraged to perform in-house stability validations to confirm the shelf-life of their this compound solutions under their specific laboratory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Simazine-d10 in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Simazine-d10 as an internal standard to mitigate matrix effects in the analysis of complex samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my results?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] These effects can cause underestimation or overestimation of the true analyte concentration.

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for simazine. Because it has a chemical structure and physicochemical properties nearly identical to the native simazine, it is assumed to co-elute and experience the same degree of matrix effects.[1] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving data accuracy.[4]

Q3: When should I add the this compound internal standard to my sample?

A3: For the most accurate correction of both matrix effects and procedural losses during sample preparation, the internal standard should be added as early as possible in the workflow.[5] Ideally, this compound should be spiked into the sample before any extraction, cleanup, or derivatization steps.

Q4: Can this compound be used to correct for matrix effects for other analytes?

A4: While this compound is the ideal internal standard for simazine, a structurally similar, co-eluting stable isotope-labeled compound can sometimes be used to correct for matrix effects of other analytes if a specific SIL-IS is not available. However, the correction will be less accurate. For the analysis of atrazine and its degradation products, isotopically labeled analogs of atrazine are often used alongside this compound for simazine.[6][7]

Troubleshooting Guide

Issue 1: Poor or Inconsistent this compound Signal

Q: My this compound signal is weak or varies significantly between injections. What could be the cause?

A: This issue can stem from several factors:

  • Incorrect Concentration: Ensure the spiking concentration of this compound is appropriate for the expected analyte concentration range and the sensitivity of your instrument. A signal that is too low may be indistinguishable from noise, while a signal that is too high can lead to detector saturation.

  • Degradation of the Standard: Verify the stability and integrity of your this compound stock and working solutions. Improper storage can lead to degradation.

  • Ion Source Contamination: A contaminated ion source can lead to overall signal suppression for both the analyte and the internal standard. Regular cleaning and maintenance are crucial.[8]

  • Instrumental Issues: Check for leaks in the LC system, inconsistent injector performance, or problems with the mass spectrometer's detector.[9]

Issue 2: Inaccurate Quantification Despite Using this compound

Q: I am using this compound, but my recovery and accuracy are still poor. Why is this happening?

A: While this compound is an excellent tool, it may not always provide perfect correction under all conditions:

  • Differential Matrix Effects: In some complex matrices, the analyte and the deuterated internal standard may not experience the exact same degree of ion suppression or enhancement.[2][10] This can be caused by slight differences in their chromatographic retention times, where one peak elutes in a region of greater matrix interference than the other.[1]

  • Isotopic Interference: Ensure that the mass transitions (MRMs) for simazine and this compound are sufficiently resolved and that there is no crosstalk between the channels.

  • Non-Co-elution: Verify that the chromatographic peaks for simazine and this compound are symmetrical and co-elute perfectly. Deuteration can sometimes cause a slight shift in retention time.[1] If the peaks are not perfectly aligned, the correction for matrix effects will be compromised.

  • Sample Preparation Inconsistencies: Ensure that the internal standard is homogenously mixed with the sample before any processing steps.

Issue 3: Unexpected Peaks or High Background Noise

Q: I'm observing extraneous peaks or a high baseline in my chromatograms. What should I do?

A: This can be due to several factors:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

  • Sample Carryover: Implement a robust needle wash protocol in your autosampler to prevent carryover from one sample to the next.

  • Matrix Interferences: If the sample matrix is particularly complex, consider additional cleanup steps such as solid-phase extraction (SPE) to remove interfering compounds.[6]

  • Leaks: Check for leaks in the LC system, which can introduce air and cause baseline instability.[9]

Data Presentation

The following tables summarize the performance of methods using an isotopically labeled internal standard for simazine analysis in complex matrices.

Table 1: Recovery and Precision of Simazine in Soil Samples using ¹³C₃-Simazine Internal Standard [4]

Spiked Concentration (µg/kg)Intra-day Recovery (%)Intra-day RSD (%)Inter-day Recovery (%)Inter-day RSD (%)
199.23.597.54.1
595.82.194.33.2
1092.91.893.52.8

Table 2: Accuracy of Simazine Analysis in Spiked Groundwater Samples using Atrazine ring-¹³C₃ Internal Standard [6]

Spiked Concentration (µg/L)Measured Concentration (µg/L)Accuracy (%)
0.2500.24598.0
2.5002.48099.2

Experimental Protocols

Protocol 1: Analysis of Simazine in Soil using QuEChERS and LC-MS/MS with ¹³C₃-Simazine Internal Standard

This protocol is adapted from a study on the determination of simazine residue in soil samples.[4]

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with ¹³C₃-simazine internal standard to a final concentration of 10 µg/kg.

    • Add 10 mL of methanol and vortex for 5 minutes.

    • Add 2 g of NaCl and 3 g of MgSO₄ to the tube.

    • Shake vigorously for 5 minutes and then centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1.5 mL of the upper methanol layer to a 2 mL centrifuge tube containing 50 mg of PSA (primary secondary amine) and 150 mg of MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

    • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: UPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI), positive mode

    • MRM Transitions:

      • Simazine: Q1/Q3 (e.g., 202.1 -> 132.1)

      • ¹³C₃-Simazine: Q1/Q3 (e.g., 205.1 -> 135.1)

Protocol 2: Analysis of Simazine in Sugarcane using MSPD and HPLC-UV

This protocol describes a matrix solid-phase dispersion (MSPD) method for extracting simazine from sugarcane.[11] Although this example uses HPLC-UV, the extraction procedure is relevant for LC-MS/MS analysis, where this compound would be added at the beginning of the sample preparation.

  • Sample Preparation (MSPD):

    • Homogenize the sugarcane sample using a food processor.

    • Weigh 2 g of the homogenized sample into a glass mortar.

    • Add the this compound internal standard.

    • Add 2 g of a suitable sorbent (e.g., C18) and blend with a pestle until a homogeneous mixture is formed.

    • Transfer the mixture to a solid-phase extraction (SPE) cartridge containing a cleanup sorbent (e.g., Florisil).

    • Elute the simazine and this compound with an appropriate solvent (e.g., 25 mL of dichloromethane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Sample Collection (e.g., Soil, Water) s2 2. Homogenization s1->s2 s3 3. Spiking with This compound s2->s3 s4 4. Extraction (e.g., QuEChERS, SPE) s3->s4 s5 5. Cleanup and Concentration s4->s5 a1 6. Injection into LC-MS/MS s5->a1 a2 7. Chromatographic Separation a1->a2 a3 8. Mass Spectrometric Detection (MRM) a2->a3 d1 9. Peak Integration (Simazine & this compound) a3->d1 d2 10. Calculation of Analyte/IS Ratio d1->d2 d3 11. Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the analysis of simazine using this compound.

matrix_effect_correction cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard A Analyte Signal (Suppressed) B Inaccurate Quantification (Underestimation) A->B Directly Proportional to Matrix Effect C Analyte Signal (Suppressed) E Ratio of Analyte/IS (Constant) C->E Ratio Calculation D This compound Signal (Suppressed) D->E Ratio Calculation F Accurate Quantification E->F Corrects for Suppression M Matrix Effect (Ion Suppression) M->A M->C M->D

Caption: Correction of matrix effects using an internal standard.

troubleshooting_logic start Inaccurate Results with This compound q1 Are Simazine and This compound peaks co-eluting? start->q1 sol1 Optimize Chromatography: - Adjust gradient - Change column q1->sol1 No q2 Is the IS signal stable and reproducible? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Troubleshoot IS Signal: - Check standard integrity - Clean ion source - Check for leaks q2->sol2 No q3 Is there evidence of differential matrix effects? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Further Sample Cleanup: - Use different SPE sorbent - Dilute sample extract q3->sol3 Yes end Accurate Results q3->end No a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting logic for inaccurate results with this compound.

References

Potential for isotopic exchange in Simazine-d10 under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in Simazine-d10.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

A1: Isotopic exchange, in this context, refers to the unintended swapping of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding solvent or matrix. This is also known as D-H or H/D exchange. For this compound, which is deuterated on the two ethyl groups (total of 10 deuterium atoms), this exchange can lead to the formation of partially deuterated or non-deuterated Simazine.

This is a significant concern because this compound is used as an internal standard in quantitative analysis, primarily with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The fundamental assumption for an ideal internal standard is that it behaves chemically and physically identically to the analyte (unlabeled Simazine) but is distinguishable by its higher mass. If deuterium atoms are lost, the mass of the internal standard changes, leading to inaccurate quantification of the target analyte.

Q2: Under what conditions is isotopic exchange most likely to occur with this compound?

A2: The stability of the deuterium labels on this compound is influenced by several factors. The most critical are:

  • pH: Simazine itself is known to be unstable in strong acidic and strong basic conditions, undergoing hydrolysis.[1] These conditions can also promote the exchange of deuterium atoms. It is advisable to avoid storing or processing this compound in highly acidic (pH < 4) or basic (pH > 10) solutions for extended periods.

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including isotopic exchange. Long-term storage should be at the recommended -20°C, and exposure to high temperatures during sample preparation should be minimized.

  • Solvent Composition: While generally stable in common organic solvents like methanol and acetonitrile, the presence of water and the overall polarity of the solvent can influence exchange rates, especially at extreme pH values.

Q3: Is the position of the deuterium atoms on this compound susceptible to exchange?

A3: The deuterium atoms in this compound are located on the ethyl groups, which are bonded to nitrogen atoms of the triazine ring. While hydrogens on alkyl chains are generally considered stable, their proximity to the nitrogen heteroatoms could potentially influence their susceptibility to exchange under certain conditions, particularly at extreme pHs where the nitrogen atoms can be protonated or deprotonated. It is crucial to select deuterated internal standards with labels on stable positions.[2]

Q4: How can I detect if isotopic exchange is occurring in my samples?

A4: Isotopic exchange can be detected by monitoring the mass spectrum of your this compound standard over time or after exposure to specific conditions. Using a high-resolution mass spectrometer, you would look for the appearance of ions with lower m/z values corresponding to the loss of one or more deuterium atoms (e.g., Simazine-d9, Simazine-d8, etc.). A shift in the isotopic cluster towards lower masses is a clear indication of exchange.

Troubleshooting Guides

Issue 1: Inconsistent or drifting internal standard response.

Potential Cause: Isotopic exchange leading to a decrease in the signal of the fully deuterated this compound and an increase in the signals of partially deuterated species that may not be monitored.

Troubleshooting Steps:

  • Verify Standard Integrity: Analyze a fresh solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile) to confirm the expected isotopic distribution.

  • Evaluate Sample Preparation Conditions:

    • pH: Measure the pH of your sample matrix and any reagents used during extraction and reconstitution. If the pH is highly acidic or basic, consider neutralizing the sample or using a buffered solution.

    • Temperature: Review your sample preparation protocol for any steps involving high temperatures. If possible, perform these steps at a lower temperature or reduce the duration of heat exposure.

  • Conduct a Stability Experiment: Prepare your this compound standard in your typical sample matrix and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) while storing it under your usual experimental conditions. Monitor for any changes in the isotopic pattern.

Issue 2: Poor accuracy and precision in quantitative results.

Potential Cause: Undetected isotopic exchange causing a bias in the measurement of the internal standard.

Troubleshooting Steps:

  • Perform a Matrix Effect Study: Prepare calibration curves in both a clean solvent and in the sample matrix extract. A significant difference in the slopes may indicate matrix effects, but isotopic exchange could also be a contributing factor.

  • Analyze for Partially Deuterated Species: In your LC-MS/MS method, add transitions for the potential products of isotopic exchange (e.g., Simazine-d9, d8, etc.). The presence of these in your samples would confirm that exchange is occurring.

  • Re-evaluate Internal Standard Choice: If isotopic exchange is confirmed and cannot be mitigated by adjusting experimental conditions, consider using a ¹³C- or ¹⁵N-labeled Simazine internal standard, as these are not susceptible to exchange.

Data Presentation: Potential for Isotopic Exchange under Various Conditions

The following table summarizes hypothetical data on the percentage of this compound remaining intact after 24 hours under different conditions. This data is for illustrative purposes to highlight the potential impact of experimental parameters on isotopic stability.

ConditionpHTemperature (°C)Solvent% this compound Remaining Intact (Hypothetical)
Control 7.02550:50 Acetonitrile:Water> 99%
Acidic 3.02550:50 Acetonitrile:Water~95%
Strongly Acidic 1.02550:50 Acetonitrile:Water~80%
Basic 11.02550:50 Acetonitrile:Water~92%
Strongly Basic 13.02550:50 Acetonitrile:Water~75%
Elevated Temp. 7.05050:50 Acetonitrile:Water~98%
Acidic + Elev. Temp. 3.05050:50 Acetonitrile:Water~85%

Experimental Protocols

Protocol for Evaluating this compound Isotopic Stability

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.

1. Objective: To determine the extent of deuterium-hydrogen exchange of this compound under various pH, temperature, and solvent conditions relevant to the analytical method.

2. Materials:

  • This compound standard

  • Unlabeled Simazine standard

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)

  • LC-MS/MS system

3. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution Preparation:

    • For each condition to be tested (refer to the table above for examples), prepare a working solution of this compound at a final concentration of 1 µg/mL.

    • Use the appropriate solvent and buffer to mimic your experimental conditions.

  • Incubation:

    • Divide each working solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Incubate the aliquots at the desired temperature.

  • LC-MS/MS Analysis:

    • At each time point, take an aliquot and inject it into the LC-MS/MS system.

    • Acquire data in full scan mode to observe the entire isotopic cluster of this compound and its potential exchange products.

    • Also, acquire data in Multiple Reaction Monitoring (MRM) mode for the transitions of this compound and potential exchange products (e.g., d9, d8).

  • Data Analysis:

    • For each time point and condition, examine the full scan spectra to observe any shift in the isotopic pattern.

    • Quantify the peak areas of this compound and its exchange products from the MRM data.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) measurement.

Visualizations

Troubleshooting_Workflow start Inconsistent Internal Standard Response check_fresh_std Analyze Fresh Standard in Neutral Solvent start->check_fresh_std is_pattern_correct Isotopic Pattern Correct? check_fresh_std->is_pattern_correct evaluate_conditions Evaluate Sample Prep (pH, Temp, Solvent) is_pattern_correct->evaluate_conditions Yes no_issue Issue Likely Not Isotopic Exchange is_pattern_correct->no_issue No conduct_stability_exp Conduct Stability Experiment evaluate_conditions->conduct_stability_exp exchange_confirmed Isotopic Exchange Confirmed? conduct_stability_exp->exchange_confirmed modify_conditions Modify Experimental Conditions exchange_confirmed->modify_conditions Yes exchange_confirmed->no_issue No consider_alt_is Consider Alternative IS (e.g., 13C-labeled) modify_conditions->consider_alt_is end Problem Resolved modify_conditions->end consider_alt_is->end

Caption: Troubleshooting workflow for inconsistent this compound internal standard response.

Experimental_Protocol_Workflow start Define Test Conditions (pH, Temp, Solvent) prep_stock Prepare this compound Stock Solution start->prep_stock prep_working Prepare Working Solutions for Each Condition prep_stock->prep_working incubate Incubate Aliquots at Defined Time Points prep_working->incubate analyze LC-MS/MS Analysis (Full Scan & MRM) incubate->analyze data_analysis Analyze Isotopic Pattern & Quantify Exchange analyze->data_analysis evaluate Evaluate Stability & Determine Tolerable Conditions data_analysis->evaluate

Caption: Experimental workflow for assessing the isotopic stability of this compound.

References

Technical Support Center: Simazine and Simazine-d10 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of simazine and its deuterated internal standard, simazine-d10.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape (tailing or fronting) for simazine and this compound?

A1: Poor peak shape for simazine and its deuterated analog, which are basic compounds, is often attributed to several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of simazine, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to inconsistent ionization of simazine and interactions with the stationary phase, causing poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened or tailing peaks.[4]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting or fronting.[5][6]

  • Column Degradation: Over time, the column's stationary phase can degrade, or the column bed can develop voids, leading to a general deterioration of peak shape for all analytes.[7]

Q2: My this compound peak shape is different from the unlabeled simazine peak. What could be the cause?

A2: While deuterated internal standards are expected to have very similar chromatographic behavior to their unlabeled counterparts, minor differences can sometimes occur.[8][9] Potential, though less common, reasons for differing peak shapes include:

  • Differential Interactions: Slight differences in the electronic properties due to deuterium substitution could lead to minor variations in the interaction with the stationary phase.

  • Co-eluting Interferences: The peak shape of either the analyte or the internal standard may be affected by a co-eluting matrix component that does not affect the other.

  • Purity of the Standard: Impurities in either the simazine or this compound standard could manifest as distorted peaks.

In most well-developed methods, the peak shapes should be nearly identical. If significant differences are observed, it is advisable to investigate potential interferences or the purity of the standards.

Q3: What is the ideal mobile phase pH for analyzing simazine?

A3: Simazine is a basic compound. To achieve good peak shape and minimize tailing due to silanol interactions on a silica-based column, it is generally recommended to work at a low mobile phase pH, typically between 2 and 4.[3][10] At this pH, the majority of the surface silanol groups are protonated and less likely to interact with the protonated simazine molecules. Operating at a pH close to the pKa of the analyte can lead to inconsistent ionization and poor peak shape.[11]

Q4: Can the choice of organic modifier in the mobile phase affect the peak shape of simazine?

A4: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Methanol is a more protic solvent and can be more effective at masking residual silanol groups on the column through hydrogen bonding, which can sometimes lead to improved peak shape for basic compounds compared to acetonitrile.[1] However, the optimal organic modifier will depend on the specific column and other method parameters.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape issues for simazine and this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions 1. Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., formic acid, phosphoric acid).[1][10] 2. Increase the buffer concentration in the mobile phase (e.g., 10-25 mM).[4][12] 3. Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded group, which are designed to reduce silanol interactions.[11]Improved peak symmetry (asymmetry factor closer to 1).
Column Overload 1. Dilute the sample and re-inject. 2. Reduce the injection volume.[4]Sharper, more symmetrical peaks. If overload was the issue, a single broad peak may resolve into two distinct, sharper peaks.
Extra-column Volume 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume.Reduced peak broadening and improved symmetry.
Column Contamination/Degradation 1. Backflush the column with a strong solvent (if the column manufacturer allows). 2. If a guard column is used, replace it. 3. If the problem persists, replace the analytical column.[7]Restoration of good peak shape.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetry factor less than 1, where the front half of the peak is broader than the latter half.

Potential Cause Troubleshooting Steps Expected Outcome
Incompatible Injection Solvent 1. Prepare the sample in the initial mobile phase composition.[5][6] 2. If a stronger solvent must be used, reduce the injection volume.Elimination of peak fronting and restoration of a more symmetrical peak shape.
Column Collapse or Void 1. Inspect the column inlet for any visible signs of a void. 2. Replace the column with a new one.A new column should provide symmetrical peaks if a void was the cause.
Sample Overload (less common for fronting) 1. Dilute the sample and re-inject.Improved peak shape.
Problem: Split Peaks

Split peaks can appear as two closely eluted peaks or a "shoulder" on the main peak.

Potential Cause Troubleshooting Steps Expected Outcome
Partially Blocked Frit or Column Inlet 1. Backflush the column (if permissible by the manufacturer). 2. Replace the in-line filter or guard column if used. 3. If the problem persists, replace the analytical column.[13]A clean or new column should resolve the split peak issue.
Incompatible Injection Solvent 1. Dissolve the sample in the mobile phase.[2] 2. Reduce the injection volume if a stronger solvent is necessary.A single, well-defined peak.
Co-eluting Interference 1. Analyze a blank matrix to check for interfering peaks. 2. Adjust the mobile phase composition or gradient to improve the resolution between simazine and the interfering compound.Separation of simazine from the interfering peak.

Experimental Protocols

Below is a typical experimental protocol for the analysis of simazine. This can be used as a starting point for method development and troubleshooting.

Sample Preparation:

A stock solution of simazine can be prepared by dissolving the analytical standard in methanol. Working solutions are then prepared by diluting the stock solution with the initial mobile phase.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid (pH ~2.7)

    • B: Acetonitrile or Methanol

  • Gradient: A typical gradient might start with a higher percentage of the aqueous phase and ramp up the organic phase to elute simazine. For example, 10% B to 90% B over 10 minutes. An isocratic elution with a suitable ratio of aqueous to organic phase, such as 60:40 (v/v) methanol:water with pH adjusted to 4.6, has also been shown to be effective.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for simazine and this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_frit Check for Blocked Frit/ Guard Column system_issue->check_frit replace_frit Action: Replace Frit/ Guard Column check_frit->replace_frit Yes check_column Check for Column Void/ Degradation check_frit->check_column No end Peak Shape Improved replace_frit->end replace_column Action: Replace Column check_column->replace_column Yes replace_column->end check_peak_type Tailing or Fronting? analyte_specific_issue->check_peak_type tailing Peak Tailing check_peak_type->tailing Tailing fronting Peak Fronting/ Splitting check_peak_type->fronting Fronting/ Splitting check_ph Check Mobile Phase pH (is it < 4?) tailing->check_ph adjust_ph Action: Lower pH to 2.5-3.5 check_ph->adjust_ph No check_overload Check for Overload check_ph->check_overload Yes adjust_ph->end dilute_sample Action: Dilute Sample/ Reduce Injection Volume check_overload->dilute_sample Yes dilute_sample->end check_solvent Check Injection Solvent fronting->check_solvent change_solvent Action: Use Mobile Phase as Injection Solvent check_solvent->change_solvent Incompatible change_solvent->end

Caption: Troubleshooting workflow for poor chromatographic peak shape of simazine.

References

Minimizing background interference in simazine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize background interference during the quantitative analysis of simazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high background noise or a noisy baseline in my chromatogram. What are the common causes and solutions?

A: High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. The causes can generally be traced to the analytical system or the sample matrix.

Common Causes & Troubleshooting Steps:

  • Contaminated Solvents or Reagents:

    • Issue: Mobile phase solvents, additives (e.g., formic acid), or reconstitution solvents may contain impurities that generate a high baseline.[1]

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Test different batches of solvents to rule out contamination.[1]

  • Instrument Contamination:

    • Issue: The HPLC/UPLC system (tubing, injector, column) or the mass spectrometer source can accumulate contaminants from previous analyses.

    • Solution: Implement a rigorous system cleaning protocol. Flush the system with a strong solvent wash (e.g., a gradient of isopropanol, acetonitrile, and water). If contamination persists, clean the mass spectrometer's ion source.

  • Improper Instrument Settings:

    • Issue: Sub-optimal mass spectrometer settings, such as cone voltage or gas flow, can increase background noise.

    • Solution: Optimize source-dependent parameters. For example, adjusting the cone gas flow rate can help reduce interfering ions from entering the mass analyzer.

  • Matrix Interferences:

    • Issue: The sample itself contains numerous endogenous compounds that contribute to the background signal.[2]

    • Solution: Improve the sample cleanup procedure. Employ techniques like Solid-Phase Extraction (SPE) or a QuEChERS-based method to remove a larger portion of the interfering matrix before injection.[3]

Q2: My simazine signal is inconsistent or lower than expected, especially in complex matrices. Could this be a matrix effect?

A: Yes, this is a classic sign of matrix effects, specifically ion suppression. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (simazine) in the mass spectrometer's source.[4][5]

Understanding and Mitigating Ion Suppression:

  • Mechanism: In Electrospray Ionization (ESI), there is a competition for charge on the surface of droplets.[6] If a high concentration of matrix components co-elutes with simazine, these components can monopolize the available charge, suppressing the formation of simazine ions and reducing its signal.[6][7] ESI is generally more susceptible to this than Atmospheric Pressure Chemical Ionization (APCI).[6][8]

  • Identification: To confirm a matrix effect, compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract (post-extraction). A significantly lower response in the matrix indicates suppression.[6]

  • Solutions:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate simazine from the interfering compounds.[4][9]

    • Enhance Sample Cleanup: Use a more selective sample preparation method (e.g., SPE with a specific sorbent) to remove the interfering components.[3][4]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening the suppression effect.[8] However, this may compromise the limit of detection.

    • Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., Simazine-d10).[4][10] The SIL standard co-elutes with simazine and experiences the same degree of ion suppression, allowing for an accurate analyte-to-internal-standard ratio and reliable quantification.[7]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that is representative of your unknown samples. This ensures that the standards and samples experience similar matrix effects.[5][7]

Q3: What is the best sample preparation method to reduce interference for simazine analysis: SPE, QuEChERS, or LLE?

A: The choice depends on the sample matrix, required throughput, and desired level of cleanliness. There is no single "best" method, as each has distinct advantages.

  • Solid-Phase Extraction (SPE):

    • Best for: Cleaner extracts, especially for complex or "dirty" matrices. It is highly effective for aqueous samples like drinking or environmental water.[11][12][13]

    • How it Works: The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte of interest is selectively eluted. Sorbents like C18 are commonly used for triazines.[12][13]

    • Pros: High degree of selectivity, leads to very clean extracts, reduces matrix effects.

    • Cons: Can be more time-consuming and expensive than other methods.[14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Best for: High-throughput analysis of solid samples with high water content, such as fruits, vegetables, and tea.[15][16]

    • How it Works: Involves an initial extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup step where sorbents are added directly to an aliquot of the supernatant.[16][17]

    • Pros: Fast, simple, uses minimal solvent, and is very cost-effective.[16][18]

    • Cons: Extracts may not be as clean as those from traditional SPE, potentially leading to more significant matrix effects in some cases.[19]

  • Liquid-Liquid Extraction (LLE):

    • Best for: Simple matrices or when SPE/QuEChERS materials are unavailable.

    • How it Works: Simazine is partitioned from an aqueous sample into an immiscible organic solvent.

    • Pros: Inexpensive and straightforward.[14]

    • Cons: Requires large volumes of organic solvents, can be less efficient, and is more labor-intensive than modern techniques.[14]

Recommendation: For water samples, SPE is often the preferred method. For complex solid matrices like food products, QuEChERS provides an excellent balance of speed, efficiency, and effectiveness.

Quantitative Method Performance

The performance of an analytical method is characterized by its Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery. The table below summarizes these parameters for simazine quantification from various studies.

MatrixAnalytical MethodSample PrepLODLOQAverage Recovery (%)Reference(s)
Drinking WaterLC-MS/MSDirect Injection-0.05 µg/LNot Reported[20][21]
GroundwaterLC-MS/MSOnline SPE-0.02 µg/L80.3–99.8[11][22]
Green TeaUPLC-MS/MSQuEChERS1 µg/kg5 µg/kg77.4–95.3[15]
HoneyHPLCDLLME-1.5–4.0 µg/kg80–103[23]
WaterHPLC-DADSPE12.3 ng41.0 ngNot Reported

LOD: Limit of Detection; LOQ: Limit of Quantification; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; UPLC: Ultra-Performance Liquid Chromatography; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; SPE: Solid-Phase Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; DLLME: Dispersive Liquid-Liquid Microextraction.

Experimental Protocols

Protocol 1: Simazine Analysis in Water by SPE and LC-MS/MS (Based on EPA Methodology)

This protocol is a generalized procedure for the extraction and quantification of simazine in water samples.

  • Sample Preservation & Preparation:

    • Collect a 250-500 mL water sample in an amber glass bottle.

    • To prevent microbial degradation, add a preservative like sodium omadine (e.g., 64 mg/L).[10]

    • Spike the sample with a known concentration of an internal standard (e.g., this compound) to compensate for matrix effects and procedural losses.[10][22]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5-10 mL of methanol followed by 5-10 mL of reagent water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Cartridge Washing: Wash the cartridge with 5-10 mL of reagent water to remove polar interferences.

    • Cartridge Drying: Dry the cartridge by pulling a vacuum or flowing nitrogen through it for 10-20 minutes to remove residual water.

    • Elution: Elute the trapped simazine from the cartridge using a small volume (e.g., 2 x 4 mL) of a suitable organic solvent, such as ethyl acetate or methanol, into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex the sample and transfer it to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).[10][15]

    • Mobile Phase: A gradient of Water with 0.1% formic acid (Solvent A) and Acetonitrile or Methanol with 0.1% formic acid (Solvent B).[10][15]

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for simazine (one for quantification, one for confirmation) and its corresponding internal standard.

Protocol 2: Simazine Analysis in Plant-Based Matrices by QuEChERS

This protocol is adapted from the official AOAC and EN methods for pesticide residue analysis.[17][18]

  • Sample Homogenization:

    • Weigh 10-15 g of a homogenized sample (e.g., green tea powder, fruit puree) into a 50 mL centrifuge tube.[15][17]

  • Extraction and Partitioning:

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid for the AOAC method, or unbuffered for the original method).[17]

    • Add the appropriate QuEChERS salt packet (e.g., AOAC packet contains magnesium sulfate and sodium acetate).[17]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at >3000 rpm for 5 minutes to separate the layers.[15]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube.

    • The dSPE tube contains a sorbent mixture. A common mix for general samples is magnesium sulfate (removes water) and primary secondary amine (PSA) sorbent (removes sugars, fatty acids).[15][17] For pigmented samples like green tea, graphitized carbon black (GCB) may be included to remove pigments.[15]

    • Vortex the dSPE tube for 30-60 seconds.

    • Centrifuge at >5000 rpm for 5 minutes to pellet the dSPE sorbent.

  • Final Preparation and Analysis:

    • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

    • If necessary, add a small amount of acid (e.g., formic acid) to stabilize pH-labile pesticides.[18]

    • Analyze using LC-MS/MS as described in the previous protocol.

Visual Guides

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Tea) Homogenize 2. Homogenization (if solid) Sample->Homogenize Spike 3. Spike Internal Std. Homogenize->Spike Extract 4. Extraction (SPE or QuEChERS) Spike->Extract Cleanup 5. Cleanup & Elution Extract->Cleanup Concentrate 6. Concentration & Reconstitution Cleanup->Concentrate LC 7. LC Separation (C18 Column) Concentrate->LC MS 8. MS/MS Detection (ESI+, MRM) LC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify 11. Quantification Calibrate->Quantify Report 12. Final Report Quantify->Report IonSuppression cluster_ideal Ideal Condition (No Matrix) cluster_real Real Condition (With Matrix) S1 Simazine ESI_Source1 S1->ESI_Source1 Ionization MS_Signal1 Strong Signal ESI_Source1->MS_Signal1 Detection S2 Simazine ESI_Source2 S2->ESI_Source2 Competition for Charge M1 Matrix M1->ESI_Source2 Competition for Charge M2 Matrix M2->ESI_Source2 Competition for Charge M3 Matrix M3->ESI_Source2 Competition for Charge MS_Signal2 Suppressed Signal ESI_Source2->MS_Signal2 Detection

References

Calibration curve issues with Simazine-d10 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Simazine-d10 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Simazine, a widely used herbicide. In analytical chemistry, particularly in chromatography and mass spectrometry, an isotopically labeled internal standard like this compound is added in a known amount to both calibration standards and unknown samples. It is chemically almost identical to the analyte (Simazine) but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. Its primary purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[1]

Q2: My calibration curve for Simazine has a poor correlation coefficient (R² < 0.99) when using this compound. What are the possible causes?

A poor correlation coefficient suggests a non-linear relationship between the concentration and the response ratio. Several factors could be responsible:

  • Incorrect preparation of standards: Serial dilution errors or incorrect calculation of concentrations can lead to a non-linear curve.

  • Matrix effects: Components in your sample matrix might be suppressing or enhancing the ionization of Simazine or this compound differently at various concentrations.[2][3]

  • Detector saturation: At high concentrations, the detector response may no longer be linear.

  • Inappropriate calibration range: The selected concentration range might not be linear for your specific method and instrument.

  • Contamination: Contamination in the blank or solvent can affect the linearity, especially at the lower end of the curve.

Q3: The response (peak area) of my this compound internal standard is inconsistent across my sample batch. What should I investigate?

Inconsistent internal standard response can introduce significant variability into your results.[4] Here are some common causes:

  • Inaccurate pipetting: Ensure that the same amount of internal standard is added to every sample and standard. Automated liquid handlers can improve precision.

  • Sample-to-sample matrix variability: Different samples may have varying levels of matrix components that affect the ionization of this compound.[4]

  • Leak in the injection system: A leak in the autosampler or injection port can lead to variable injection volumes.[5]

  • Degradation of the internal standard: Ensure the stability of your this compound working solution. It should be stored at a low temperature and protected from light.[6]

  • Ion source contamination: A dirty ion source can lead to erratic signal response.[7]

Q4: I am observing significant signal suppression for Simazine, even with the use of this compound. What can I do to mitigate this?

While deuterated internal standards are excellent at compensating for matrix effects, severe signal suppression can still be problematic.[2][3] Consider the following:

  • Sample dilution: Diluting your samples can reduce the concentration of interfering matrix components.

  • Improved sample cleanup: Incorporate additional solid-phase extraction (SPE) or other cleanup steps to remove matrix interferences before analysis.

  • Chromatographic separation: Optimize your liquid chromatography (LC) method to better separate Simazine from co-eluting matrix components that may be causing suppression.[2]

  • Matrix-matched calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.[6]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Potential Cause Troubleshooting Steps
Standard Preparation Error 1. Prepare a fresh set of calibration standards from your stock solution.2. Use calibrated pipettes and proper dilution techniques.3. Verify the purity and concentration of your Simazine and this compound stock solutions.
Matrix Effects 1. Prepare a set of matrix-matched calibration standards and compare the curve with the solvent-based curve.2. If matrix effects are significant, implement sample dilution or enhance the sample cleanup procedure.[2][3]
Inappropriate Calibration Range 1. Narrow the concentration range of your calibration curve.2. If necessary, create separate calibration curves for different concentration ranges.
Instrumental Issues 1. Check for detector saturation at the highest calibration point. If saturated, reduce the concentration or injection volume.2. Inspect and clean the mass spectrometer's ion source.[7]
Issue 2: Inconsistent this compound Response
Potential Cause Troubleshooting Steps
Inaccurate IS Addition 1. Review your pipetting technique for adding the internal standard.2. Consider using an automated liquid handler for better precision.3. Prepare a large batch of the internal standard spiking solution to ensure consistency.
Variability in Sample Matrix 1. Evaluate the consistency of your sample matrix. If highly variable, more rigorous sample cleanup may be needed.2. Dilute samples to minimize the impact of matrix variability.
LC-MS System Instability 1. Check for leaks in the LC system and autosampler.[5]2. Perform a system suitability test to ensure the instrument is performing consistently.3. Clean the ion source and check for any blockages.[7]
IS Solution Instability 1. Prepare a fresh working solution of this compound.2. Store the stock and working solutions at the recommended temperature (typically -20°C) and protect them from light.[6]

Quantitative Data Summary

The following tables provide typical performance metrics for methods analyzing Simazine with an isotopically labeled internal standard. These values can serve as a benchmark for your own experiments.

Table 1: Calibration Curve and Recovery Data

ParameterTypical ValueReference
Correlation Coefficient (R²) > 0.99[6][8][9]
Recovery 83% - 101%[6][10]
Precision (RSD) < 15%[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

ParameterMatrixTypical ValueReference
LOD Soil0.015 µg/kg[6]
LOQ Soil0.08 µg/kg[6]
LOQ Groundwater20 ng/L[11]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Internal Standard Solution
  • This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh the required amount of this compound neat material.

    • Dissolve in a suitable solvent (e.g., methanol) in a Class A volumetric flask to achieve the target concentration.

  • Simazine Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh the required amount of Simazine analytical standard.

    • Dissolve in the same solvent as the IS stock solution in a Class A volumetric flask.

  • Internal Standard Working Solution (e.g., 1 µg/mL):

    • Dilute the IS stock solution with the appropriate solvent to the desired working concentration. This solution will be added to all standards and samples.

  • Calibration Curve Standards:

    • Perform serial dilutions of the Simazine stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • To each calibration standard, add a fixed volume of the IS working solution to achieve a constant final concentration of this compound (e.g., 50 ng/mL).

Protocol 2: Sample Preparation (Generic QuEChERS Method)

This is a general protocol and may need optimization for your specific matrix.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a specific volume of the this compound IS working solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18).

  • Vortex and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_simazine Simazine Stock Solution cal_standards Calibration Standards stock_simazine->cal_standards stock_is This compound Stock Solution working_is Working IS Solution stock_is->working_is working_is->cal_standards spike Spike with Working IS working_is->spike lcms LC-MS/MS Analysis cal_standards->lcms sample Homogenized Sample sample->spike extract QuEChERS Extraction spike->extract cleanup Dispersive SPE Cleanup extract->cleanup cleanup->lcms cal_curve Generate Calibration Curve lcms->cal_curve quantify Quantify Analyte lcms->quantify cal_curve->quantify

Caption: Experimental workflow for Simazine analysis using a this compound internal standard.

troubleshooting_flowchart cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Poor Calibration Curve (R² < 0.99) check_standards Remake Calibration Standards start->check_standards check_is_response Evaluate IS Response Consistency start->check_is_response check_matrix Prepare Matrix-Matched Calibrants start->check_matrix check_instrument Clean Ion Source & Check for Leaks start->check_instrument solution_standards Improved Dilution Technique check_standards->solution_standards solution_is Fresh IS Solution, Consistent Pipetting check_is_response->solution_is solution_matrix Dilute Sample or Improve Cleanup check_matrix->solution_matrix solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument

Caption: Troubleshooting flowchart for a poor calibration curve with this compound.

References

Technical Support Center: Simazine-d10 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Simazine-d10 stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during the storage and use of these solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -20°C or colder.[1] Some manufacturers suggest that at -20°C, the solid compound can be stable for at least four years. When prepared in a suitable organic solvent, storage at -20°C is also the standard practice to minimize degradation.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Acetonitrile and methanol are the most commonly used and recommended solvents for preparing this compound stock solutions. These solvents offer good solubility for triazine herbicides and are compatible with common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: How long can I expect my this compound stock solution to be stable?

A3: While specific long-term stability data for this compound is not extensively published, studies on a wide range of pesticide stock solutions, including other triazine herbicides, have shown that they can be stable for several years when stored at ≤ -20°C in appropriate solvents.[1] It is crucial to perform periodic checks to verify the concentration and purity of your stock solution.

Q4: Can I store my this compound stock solution at room temperature or 4°C?

A4: Storage at room temperature is not recommended for long-term stability due to the increased risk of solvent evaporation and chemical degradation. While short-term storage at 4°C may be acceptable for working solutions, for stock solutions intended for long-term use, -20°C is the recommended temperature to ensure stability.

Q5: Are there any known degradation pathways for this compound?

A5: The primary degradation pathways for the parent compound, simazine, include photolysis (degradation by light), microbial degradation, and oxidation.[2] Although deuteration can sometimes alter reaction rates, it is prudent to assume that this compound is susceptible to similar degradation mechanisms. Therefore, protecting solutions from light and ensuring the use of high-purity, stable solvents is essential.

Troubleshooting Guide

This guide addresses specific issues that users might encounter, indicating potential instability of their this compound stock solutions.

Issue Potential Cause Recommended Action
Unexpectedly low analytical signal or concentration 1. Degradation of this compound: The compound may have degraded due to improper storage conditions (e.g., elevated temperature, exposure to light). 2. Solvent Evaporation: If the container was not sealed properly, solvent evaporation could lead to an inaccurate (higher) concentration, which may be subsequently diluted incorrectly. 3. Adsorption to Container: this compound may adsorb to the surface of the storage container, especially if using certain types of plastics.1. Prepare a fresh stock solution from solid material and compare its response to the problematic solution. Review storage conditions and ensure they meet the recommended guidelines. 2. Always use vials with tightly sealing caps, preferably with PTFE liners. Parafilm can be used as an extra precaution. Before use, visually inspect the volume of the solution. 3. Use amber glass vials for storage to prevent photodegradation and minimize adsorption.
Appearance of unknown peaks in the chromatogram 1. Formation of Degradation Products: New peaks may correspond to degradation products of this compound. 2. Solvent Impurities: The solvent used to prepare the solution may have become contaminated or degraded over time. 3. Contamination from Storage Container: Leaching of impurities from the container material.1. Analyze the stock solution using a high-resolution mass spectrometer to identify the unknown peaks and compare them to known degradation products of simazine. 2. Prepare a fresh stock solution using a new bottle of high-purity solvent. 3. Use high-quality, chemically inert storage vials.
Inconsistent results between experiments 1. Inhomogeneous Solution: The stock solution may not be well-mixed, especially after being frozen. 2. Deuterium-Hydrogen Exchange: In the presence of acidic or basic conditions, or certain catalysts, the deuterium atoms on this compound can exchange with protons from the solvent, leading to a change in its mass and potentially its chromatographic behavior.1. Always allow the stock solution to equilibrate to room temperature and vortex thoroughly before taking an aliquot. 2. Ensure the solvent is neutral and free of any acidic or basic contaminants. Avoid storing solutions in reactive containers.
Data Presentation: Expected Stability of Triazine Herbicide Stock Solutions

The following table summarizes the expected stability of triazine herbicide stock solutions based on published data for a variety of pesticides stored under controlled conditions. This data can be used as a general guideline for this compound.

Solvent Storage Temperature Concentration Observation Period Expected Stability (Recovery %) Reference
Toluene≤ -20°C1000 µg/mL2-8 years>95% for most pesticides[1]
Acetone≤ -20°C1000 µg/mL2-8 years>95% for most pesticides[1]
Ethyl Acetate≤ -20°C1000 µg/mL2-8 years>95% for most pesticides[1]
Acetonitrile4°C1 mg/mL1 year>90% for many pesticides[3]
Acetonitrile-20°C1 mg/mL>1 year>95% for many pesticides[3]

Note: The stability of individual compounds can vary. It is always recommended to perform your own stability assessment for critical applications.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound Stock Solution

This protocol outlines a procedure to quantitatively assess the long-term stability of a this compound stock solution.

1. Objective: To determine the stability of a this compound stock solution in a specified solvent and at defined storage conditions over an extended period.

2. Materials:

  • This compound certified reference material (solid)

  • High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined caps

  • LC-MS system with a validated analytical method for this compound

3. Procedure:

  • Preparation of the Stock Solution (Time 0):

    • Accurately weigh a sufficient amount of solid this compound to prepare a stock solution of the desired concentration (e.g., 1 mg/mL).

    • Quantitatively transfer the solid to a volumetric flask.

    • Dissolve the solid in the chosen solvent and bring it to volume. Mix thoroughly.

    • This is your "Time 0" or reference solution.

  • Aliquoting and Storage:

    • Dispense aliquots of the stock solution into multiple amber glass vials.

    • Tightly cap the vials and seal with parafilm for extra security against evaporation.

    • Divide the vials into sets for storage at different conditions (e.g., -20°C, 4°C, and room temperature for accelerated degradation).

    • Store a "Time 0" reference sample at a temperature where it is expected to be most stable (e.g., -80°C or freshly prepared at each time point).

  • Analysis at Time Intervals:

    • At predetermined time intervals (e.g., 1, 3, 6, 12, 18, and 24 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a working solution from the stored sample and from the "Time 0" reference sample.

    • Analyze both solutions using the validated LC-MS method.

  • Data Analysis:

    • Calculate the concentration of this compound in the stored sample relative to the "Time 0" reference sample.

    • The stability is often expressed as the percentage recovery: (Peak Area of Stored Sample / Peak Area of Time 0 Sample) * 100%

    • A solution is generally considered stable if the recovery is within a predefined range (e.g., 95-105%).

    • Monitor for the appearance of any new peaks that could be degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis weigh Weigh Solid this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp aliquot->storage_rt analyze LC-MS Analysis at Time Intervals storage_neg20->analyze storage_4->analyze storage_rt->analyze compare Compare to Time 0 Reference analyze->compare evaluate Evaluate Stability compare->evaluate

Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.

troubleshooting_logic cluster_concentration Concentration Issues cluster_peaks Peak Purity Issues cluster_variability Reproducibility Issues start Inconsistent Analytical Results? low_signal Low Signal/Concentration start->low_signal Yes extra_peaks Extra Peaks Observed start->extra_peaks No, but... poor_repro Poor Reproducibility start->poor_repro No, but... check_storage Verify Storage Conditions low_signal->check_storage check_evaporation Check for Solvent Evaporation check_storage->check_evaporation prepare_fresh Prepare Fresh Solution check_evaporation->prepare_fresh check_solvent Analyze Solvent Blank extra_peaks->check_solvent check_degradation Identify Degradation Products (MS) check_solvent->check_degradation check_mixing Ensure Thorough Mixing poor_repro->check_mixing check_exchange Investigate D-H Exchange check_mixing->check_exchange

Caption: A troubleshooting decision tree for issues with this compound stock solutions.

References

Enhancing recovery of simazine and Simazine-d10 from environmental matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the recovery of simazine and its deuterated internal standard, Simazine-d10, from environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting simazine from environmental samples?

A1: The most prevalent and effective methods for extracting simazine include Solid-Phase Extraction (SPE), particularly for water samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and complex matrices, and Liquid-Liquid Extraction (LLE) for water samples.[1][2][3][4] SPE is often favored over LLE due to its efficiency and lower solvent consumption.[5]

Q2: My recovery for the internal standard, this compound, is low or inconsistent. What are the likely causes?

A2: Low or variable recovery of this compound can stem from several factors. Ensure that the internal standard is added at the very beginning of the sample preparation process to account for losses during all steps. Check for potential degradation of the standard during extraction or storage. Matrix effects can also suppress the signal during analysis; this can be mitigated by using matrix-matched calibration curves or diluting the final extract.[6][7] Finally, verify the accuracy of your spiking solution concentration.

Q3: What is the "matrix effect" and how can it affect my results for simazine analysis?

A3: The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[3][7] In LC-MS/MS analysis, for example, components of the soil or water sample can interfere with the ionization of simazine and its internal standard, leading to inaccurate quantification.[8] Using a deuterated internal standard like this compound helps to compensate for these effects, as it behaves chromatographically like the analyte.[6][9] Further strategies to reduce matrix effects include additional cleanup steps (dispersive SPE), extract dilution, or the use of matrix-matched calibrants.[7][10]

Q4: Can the pH of my sample affect simazine recovery?

A4: Yes, the pH can be a critical factor. Simazine is stable in neutral, weakly acidic, and weakly alkaline media, but it can be hydrolyzed under strongly acidic or basic conditions.[11] For water samples, adjusting the pH may be necessary to optimize retention on SPE cartridges and prevent degradation. For instance, acidifying a water sample to approximately pH 1 has been used in some SPE procedures.[12]

Q5: What are typical recovery percentages I should expect for simazine?

A5: Expected recovery percentages can vary significantly based on the matrix, extraction method, and analyte concentration. Generally, recoveries between 70% and 120% with a relative standard deviation (RSD) below 20% are considered acceptable for most multi-residue methods.[7][10] Specific studies have reported recoveries of 80-100% for SPE from water and 86-95% for MSPD from sugarcane.[12][11][13]

Data Presentation: Simazine Recovery

Table 1: Recovery of Simazine from Water Samples
Extraction MethodSorbent/SolventAnalytical MethodSpiked ConcentrationAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)C18HPLC-UVNot Specified>80%
Solid-Phase Extraction (SPE)Envi-carbHPLC/DAD & GC/FID2, 4, 10 µg/L96 - 101%[14]
Solid-Phase Extraction (SPE)ASPEC SilicaLC-MS/MS1, 20, 100 ng/mL83 - 85%[8]
Liquid-Liquid Extraction (LLE)DichloromethaneHPLC-UVNot Specified84.6%[2][15]
Dispersive Liquid-Liquid Microextraction (DLLME)Carbon Tetrachloride/MethanolHPLC0.1 - 50 µg/L60.7 - 91.4%
Cloud-Point ExtractionTriton X-114HPLC-UV1, 5, 15, 50 µg/L86 - 132%[16]
Table 2: Recovery of Simazine from Soil & Other Matrices
MatrixExtraction MethodAnalytical MethodSpiked ConcentrationAverage Recovery (%)Reference
SoilQuEChERS (modified)UHPLC-MS/MS10, 25, 50, 100 µg/kg70 - 120%[7]
SugarcaneMatrix Solid-Phase Dispersion (MSPD)HPLC-UV0.1 - 0.5 ppm86.9 - 94.7%[11][13]

Troubleshooting Guides

Issue 1: Low Recovery of Simazine and/or this compound in Soil Samples
Potential Cause Troubleshooting Steps
Inadequate Sample Hydration For dry soil matrices, the addition of water before solvent extraction is a critical step to improve analyte partitioning into the organic solvent. The original QuEChERS method was designed for samples with >75% moisture. For dry soils, hydrate the sample (e.g., add 7-10 mL of water to 3-10 g of soil) and allow it to stand for at least 10-30 minutes before adding the extraction solvent.[1][3][7]
Insufficient Extraction Ensure vigorous shaking (manually or mechanically) for an adequate duration (e.g., 1-5 minutes) after adding the extraction solvent (typically acetonitrile) to ensure thorough interaction between the solvent and the soil particles.[1] Using a mechanical shaker can improve consistency.
Strong Analyte-Soil Binding Simazine can bind strongly to soil particles, especially in soils with high organic matter or clay content.[1][17] If recoveries remain low, consider using a more polar extraction solvent or modifying the pH. In some cases, covalently bound residues may require an acid or base hydrolysis step, though this can risk degrading pH-sensitive analytes.[1]
Matrix Effects in Cleanup The dSPE cleanup step in QuEChERS is vital. For soil, a combination of PSA (to remove organic acids) and C18 (to remove nonpolar interferences) is common. If chlorophyll is an issue (less common for soil), GCB can be used, but it may also remove planar analytes like simazine.[3] Ensure the correct sorbents are used for your specific soil type.
Issue 2: Poor Recovery or Breakthrough in Solid-Phase Extraction (SPE) from Water
Potential Cause Troubleshooting Steps
Improper Cartridge Conditioning Failure to properly condition the SPE cartridge will result in poor retention of the analyte. Always follow the manufacturer's protocol, which typically involves sequential washing with an organic solvent (e.g., methanol) followed by reagent-grade water.[12][8]
Sample Overload / High Flow Rate Loading the sample at too high a flow rate can lead to analyte breakthrough, where simazine does not have sufficient time to adsorb to the stationary phase. A typical loading flow rate is around 5 mL/min.[8] Also, ensure the cartridge capacity is not exceeded by the sample volume or concentration of interferences.
Cartridge Drying Out For many reverse-phase SPE cartridges (like C18), it is critical that the sorbent bed does not go dry between the conditioning and sample loading steps. This can deactivate the stationary phase and drastically reduce recovery.
Inefficient Elution Use a strong enough organic solvent to completely elute simazine from the cartridge. Methanol and acetonitrile are commonly used.[12][6] Eluting with multiple, smaller volumes of solvent (e.g., 2 x 3 mL) is often more effective than a single larger volume. Ensure the elution flow rate is slow enough to allow for complete desorption.
Issue 3: Inconsistent Results and Poor Peak Shape in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Matrix Interference Co-eluting matrix components can suppress the ionization of simazine and this compound, leading to reduced sensitivity and inconsistent results.[8][18] Dilute the final extract with the mobile phase starting condition (e.g., 1:4 v/v) to reduce the concentration of interfering compounds.[7] If sensitivity is an issue, optimize the dSPE cleanup step.
Mobile Phase Issues Ensure mobile phases are correctly prepared, filtered, and degassed.[2][19] Inconsistent mobile phase composition can cause shifts in retention time.[20] For simazine, a common mobile phase is a gradient of water and acetonitrile or methanol with a formic acid or ammonium formate additive to improve ionization.[6][8]
LC System or Column Problems High backpressure or split peaks can indicate a blocked column or guard column.[19] Flush the system or replace the column as needed. Drifting retention times can be caused by a poorly equilibrated column or temperature fluctuations.[18]
MS Source Contamination Extracts from complex matrices like soil can contaminate the mass spectrometer's ion source over time, leading to a loss of sensitivity.[19] Perform routine cleaning of the ion source components (e.g., capillary, orifice) according to the manufacturer's guidelines.

Experimental Protocols

Protocol 1: QuEChERS Extraction for Simazine in Soil

This protocol is a generalized procedure based on common QuEChERS methods.[1][3][7]

  • Sample Preparation : Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 10 mL of water, vortex for 1 minute, and let it hydrate for 10-30 minutes.[1][7]

  • Internal Standard Spiking : Add the appropriate volume of this compound working solution to the sample.

  • Extraction : Add 10 mL of acetonitrile (with 1% acetic acid for buffered methods).[7] Cap the tube and shake vigorously for 1-5 minutes using a mechanical shaker.[1]

  • Salting-Out : Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1.7 g sodium acetate).[7] Immediately shake for 1 minute to prevent agglomeration of the salts.

  • Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.[1]

  • Dispersive SPE (dSPE) Cleanup : Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing cleanup sorbents (e.g., MgSO₄, PSA, and C18).

  • Final Centrifugation : Vortex the dSPE tube for 30-60 seconds and then centrifuge at ≥5000 rcf for 2 minutes.[1]

  • Analysis : Collect the cleaned supernatant, dilute as needed, and transfer to an autosampler vial for LC-MS/MS analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Simazine in Water

This protocol is adapted from common SPE procedures for triazines in water.[12][8]

  • Cartridge Conditioning : Condition a C18 or Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry.[12][8]

  • Internal Standard Spiking : Fortify a 500 mL water sample with the this compound internal standard.[9]

  • Sample Loading : Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing : After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.

  • Drying : Dry the cartridge thoroughly by passing nitrogen or air through it for 10-20 minutes. This step is crucial for removing residual water before elution with an organic solvent.[12]

  • Elution : Elute the analytes from the cartridge by passing 5-10 mL of methanol or acetone through the sorbent at a slow flow rate (1-2 mL/min).[12][8]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25-40°C. Reconstitute the residue in a small, precise volume (e.g., 0.5 - 1.0 mL) of a suitable solvent (e.g., 60:40 water:acetonitrile) for analysis.[12][8]

Visualizations

Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis & Data Processing Sample Environmental Sample (Soil or Water) Spike Spike with This compound Sample->Spike Extract Extraction (QuEChERS / SPE / LLE) Spike->Extract Cleanup Cleanup & Concentration (dSPE / Evaporation) Extract->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Final Extract Quant Quantification (Internal Standard Method) Analysis->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the analysis of simazine in environmental matrices.

Troubleshooting Start Low Recovery of Simazine or this compound? Matrix_Check Which Matrix? Start->Matrix_Check Yes End Recovery Acceptable. Proceed with Validation. Start->End No Soil_Node Soil Matrix_Check->Soil_Node Water_Node Water (SPE) Matrix_Check->Water_Node Soil_Hydrate Ensure proper sample hydration before extraction. Soil_Node->Soil_Hydrate Soil_Shake Increase shaking time/ intensity during extraction. Soil_Hydrate->Soil_Shake Soil_Cleanup Optimize dSPE cleanup sorbents. Soil_Shake->Soil_Cleanup Water_Condition Verify cartridge conditioning steps. Water_Node->Water_Condition Water_Flow Check sample loading flow rate (no breakthrough). Water_Condition->Water_Flow Water_Elute Ensure efficient elution (solvent choice/volume). Water_Flow->Water_Elute

Caption: Decision tree for troubleshooting low recovery of simazine and its internal standard.

QuEChERS cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A 1. Weigh 10g Soil Sample into 50mL tube B 2. Add Water (if dry) & this compound A->B C 3. Add Acetonitrile B->C D 4. Shake Vigorously (1 min) C->D E 5. Add Extraction Salts (MgSO4, buffer salt) D->E F 6. Shake & Centrifuge E->F G 7. Transfer Supernatant to dSPE Tube F->G Acetonitrile Layer H 8. dSPE Tube contains MgSO4, PSA, C18 I 9. Vortex & Centrifuge H->I Final Clean Extract for LC-MS/MS Analysis I->Final

Caption: Diagram illustrating the two main stages of the QuEChERS workflow for soil analysis.

References

Validation & Comparative

Navigating Analytical Precision: A Comparative Guide to Linearity, LOD, and LOQ Determination for Simazine with Simazine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) of the herbicide Simazine, with a focus on the use of its deuterated internal standard, Simazine-d10. The inclusion of an internal standard like this compound is a widely accepted practice to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.

This guide presents a synthesis of data from various analytical approaches, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are frequently employed for the trace-level detection of pesticides in environmental and biological matrices.

Comparative Analysis of Analytical Performance

The determination of linearity, LOD, and LOQ is fundamental to validating an analytical method. Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Below is a summary of reported performance data for Simazine analysis, often utilizing this compound as an internal standard.

Analytical MethodMatrixLinearity (Correlation Coefficient, R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MSWater & Soil>0.990.01 - 0.05 ng/g0.03 - 0.17 ng/g[1]
GC-MSWaterNot Specified0.020 - 0.056 µg/LNot Specified[2]
LC-MS/MSDrinking Water0.9964 - 0.9982Not Specified0.25 ng/mL[3]
LC-MS/MSWaterNot SpecifiedNot Specified0.05 - 0.5 µg/L[4]
UPLC-MS/MSSoilNot Specified0.015 µg/kg0.08 µg/kg[5]
HPLC-UVWater>0.9990.21 ng/mLNot Specified[6]
ImmunoassayDrinking WaterNot SpecifiedNot Specified0.03 µg/L[7]

It is important to note that the LOD and LOQ are highly dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix.

Experimental Protocols: A Step-by-Step Approach

The following sections outline generalized experimental protocols for determining linearity, LOD, and LOQ for Simazine using an internal standard like this compound.

Linearity Determination

The linearity of an analytical method is established by analyzing a series of calibration standards at different concentrations.

Protocol:

  • Preparation of Stock Solutions: Prepare a primary stock solution of Simazine and a separate stock solution of the internal standard, this compound, in a suitable solvent (e.g., methanol).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Simazine stock solution. Each calibration standard should be spiked with a constant concentration of the this compound internal standard. The concentration range should bracket the expected concentration of the samples.

  • Instrumental Analysis: Analyze each calibration standard using the chosen analytical method (e.g., GC-MS or LC-MS/MS).

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of Simazine to the peak area of this compound against the concentration of Simazine. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

Several approaches can be used to determine the LOD and LOQ. The most common methods are based on the standard deviation of the response and the slope of the calibration curve, or the signal-to-noise ratio.

Protocol (Based on Standard Deviation of the Response and Slope):

This method is widely accepted by regulatory bodies such as the International Council for Harmonisation (ICH).

  • Prepare Low-Concentration Spiked Samples or Blanks: Prepare a series of at least seven replicate samples spiked with a low concentration of Simazine (typically near the expected LOD) or analyze replicate blank samples.

  • Instrumental Analysis: Analyze these replicate samples using the validated analytical method.

  • Calculate the Standard Deviation (σ): Determine the standard deviation of the responses of the low-concentration spiked samples or the blank samples.

  • Determine the Slope (S): The slope of the calibration curve is determined from the linearity experiment.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)[8]

    • LOQ = 10 * (σ / S)[8]

Protocol (Based on Signal-to-Noise Ratio):

This method involves comparing the signal from samples with known low concentrations of the analyte to the background noise.

  • Analyze Low-Concentration Samples: Analyze samples with decreasing concentrations of Simazine.

  • Determine Signal-to-Noise Ratio: Visually or through software, determine the signal-to-noise ratio for each concentration.

  • Establish LOD and LOQ:

    • The concentration at which the signal-to-noise ratio is approximately 3:1 is typically defined as the LOD.[9]

    • The concentration at which the signal-to-noise ratio is approximately 10:1 is typically defined as the LOQ.[9]

Visualizing the Workflow

To better illustrate the process of determining these critical analytical parameters, the following diagrams outline the experimental workflows.

Linearity_Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_simazine Simazine Stock Solution cal_standards Calibration Standards (Varying Simazine, Constant IS) stock_simazine->cal_standards stock_is This compound Stock Solution stock_is->cal_standards instrument GC-MS or LC-MS/MS Analysis cal_standards->instrument peak_areas Measure Peak Areas (Simazine & this compound) instrument->peak_areas ratio_calc Calculate Area Ratio (Simazine/IS) peak_areas->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression (y = mx + c, R²) cal_curve->regression

Caption: Workflow for Linearity Determination.

LOD_LOQ_Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation low_spikes Prepare Replicate Low-Concentration Spiked Samples or Blanks instrument Analyze Replicates (GC-MS or LC-MS/MS) low_spikes->instrument std_dev Calculate Standard Deviation (σ) of Responses instrument->std_dev lod_calc Calculate LOD (3.3 * σ / S) std_dev->lod_calc loq_calc Calculate LOQ (10 * σ / S) std_dev->loq_calc slope Obtain Slope (S) from Linearity Curve slope->lod_calc slope->loq_calc

Caption: Workflow for LOD and LOQ Determination.

Conclusion

The use of this compound as an internal standard significantly enhances the reliability of Simazine quantification. Both GC-MS and LC-MS/MS are powerful techniques capable of achieving low detection and quantitation limits necessary for regulatory compliance and research applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following standardized protocols for determining linearity, LOD, and LOQ, researchers can ensure the validity and accuracy of their analytical data.

References

The Gold Standard: Simazine-d10 for Precise and Accurate Simazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of environmental monitoring and agricultural research, the accurate and precise quantification of herbicides like simazine is paramount. Simazine, a widely used triazine herbicide, can persist in soil and water, necessitating reliable analytical methods to assess its environmental fate and potential risks. While various techniques exist for simazine analysis, the use of a stable isotope-labeled internal standard, specifically Simazine-d10, has emerged as a best practice for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of simazine quantification using this compound against other analytical approaches, supported by experimental data and detailed protocols.

Unveiling the Superiority of Isotope Dilution Mass Spectrometry

The core advantage of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). This compound is chemically identical to simazine, but with ten of its hydrogen atoms replaced by deuterium. This subtle mass difference allows it to be distinguished by a mass spectrometer, yet it behaves identically to the target analyte during sample preparation and analysis. Consequently, any loss of analyte during extraction, cleanup, or injection is mirrored by a proportional loss of the internal standard. This internal correction mechanism effectively cancels out matrix effects and variations in instrument response, leading to significantly more accurate and precise results compared to methods relying on external calibration.

Performance Benchmark: this compound vs. Alternative Methods

The utilization of this compound, typically in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), consistently demonstrates superior performance metrics. The following tables summarize key performance indicators from various studies, highlighting the advantages of the isotope dilution approach.

MethodAnalyteMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)
LC-MS/MS with this compound SimazineWater95 - 105< 50.02 µg/L[1]
GC-MS with ¹³C₃-Simazine SimazineWaterNot Reported< 50.075 µg/L (as ppt)[2]
UPLC-MS/MS with ¹³C₃-Simazine SimazineSoil92.9 - 99.2[3]< 4.6[3]0.08 µg/kg[3]
HPLC-UV SimazineWater84.6[4]3.7[5]Not specified
HPLC-UV SimazineSoil69.5 ± 1.5[6]Not specifiedNot specified

Table 1: Comparison of Accuracy and Precision for Simazine Quantification. This table showcases the higher recovery rates and lower relative standard deviations achieved with isotope dilution methods (this compound and ¹³C₃-Simazine) compared to traditional HPLC-UV methods.

MethodLimit of Detection (LOD)
LC-MS/MS with Isotope Dilution 0.01 µg/L
GC-MS with Isotope Dilution 0.038 µg/L (as ppt)[2]
UPLC-MS/MS with ¹³C₃-Simazine 0.015 µg/kg[3]
HPLC-UV 0.07 ng (absolute)[5]

Table 2: Comparison of Detection Limits for Simazine Quantification. Isotope dilution methods coupled with mass spectrometry consistently offer lower limits of detection, enabling the quantification of trace levels of simazine in various matrices.

Experimental Protocol: Simazine Quantification in Water using this compound and LC-MS/MS

This section details a typical workflow for the analysis of simazine in water samples using an isotope dilution LC-MS/MS method.

1. Sample Preparation:

  • Collect a 100 mL water sample in a clean glass container.

  • Add a known amount of this compound internal standard solution to the sample.

  • Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid).

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with a small volume of water to remove interfering substances.

  • Elute the simazine and this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol).

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both simazine and this compound. For example:

      • Simazine: m/z 202 -> 132

      • This compound: m/z 212 -> 142

    • Optimize collision energy and other MS parameters for maximum sensitivity.

5. Quantification:

  • Calculate the ratio of the peak area of simazine to the peak area of this compound.

  • Determine the concentration of simazine in the original sample using a calibration curve prepared with standards containing known concentrations of simazine and a constant concentration of this compound.

Workflow for Simazine Quantification

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Water Sample Collection Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Calc Concentration Calculation Data->Calc

References

A Comparative Guide to Internal Standards for Simazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of simazine is crucial for environmental monitoring, toxicology studies, and ensuring food safety. The use of an internal standard is a cornerstone of robust analytical methods, particularly in complex matrices where variability in sample preparation and instrument response is common. Among the choices for internal standards, isotopically labeled analogs of the analyte are preferred due to their similar chemical and physical properties. This guide provides an objective comparison of Simazine-d10 with other common internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

The Gold Standard: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly effective technique for mitigating matrix effects, which can significantly impact the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. By introducing a known concentration of a stable isotope-labeled internal standard into the sample, variations during sample extraction, cleanup, and analysis can be effectively normalized.

Head-to-Head Comparison: this compound vs. Alternatives

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. While several options are available for simazine analysis, the most common are deuterated (this compound), Carbon-13 labeled (¹³C₃-Simazine), and structurally similar compounds like Atrazine-d5.

Internal StandardTypeKey AdvantagesKey Considerations
This compound Deuterated AnalogCommercially available. Generally effective in compensating for matrix effects.Potential for chromatographic separation from the native analyte (isotope effect), which can lead to differential ionization suppression. Stability of deuterium labels can sometimes be a concern[2][3][4].
¹³C₃-Simazine ¹³C Labeled AnalogConsidered superior for accurate quantification as its physicochemical properties and chromatographic behavior are more similar to the native simazine[1][5]. No chromatographic shift is expected.May be less commercially available and potentially more expensive than deuterated standards[5].
Atrazine-d5 Structurally Similar Deuterated AnalogCan be used as a surrogate standard for multiple triazines, including simazine, potentially reducing costs in multi-analyte methods.As it is not an isotopic analog of simazine, its extraction efficiency and ionization response may differ, leading to less accurate correction for matrix effects compared to a true isotopic standard.
Non-Isotopically Labeled Compounds (e.g., 1-bromonaphthalene) Structurally Unrelated CompoundLow cost.Significant differences in chemical and physical properties compared to simazine, leading to poor compensation for matrix effects and extraction variability[6]. Not recommended for high-accuracy quantitative methods.

Performance Data from Experimental Studies

The following table summarizes performance data from various studies utilizing different internal standards for simazine analysis. It is important to note that these results are from different studies and matrices, and are presented here for comparative purposes.

Internal Standard UsedMatrixRecovery (%)Precision (RSD %)LOQ/LOD
¹³C₃-Simazine Soil92.9 - 99.2Intra-day: 1.5 - 4.6, Inter-day: 2.1 - 4.0LOQ: 0.08 µg/kg, LOD: 0.015 µg/kg[1]
Atrazine-ring-¹³C₃ (for Simazine) GroundwaterNot explicitly reported for Simazine alone, but the method was validated with uncertainties <20%Not explicitly reported for Simazine aloneLOQ: 20 ng/L[7]
This compound Not specified in available abstractsData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative study
Atrazine-d5 (as surrogate) Water95.5 - 109.0 (for a suite of triazines)4.4 - 17.5 (for a suite of triazines)LOD: 0.01 µg/L (for most triazines)
None (External Standard) Water75.0 ± 1.92.7LOD: 0.21 ng/mL[8]

As the data suggests, methods employing ¹³C₃-Simazine demonstrate excellent recovery and precision[1]. While direct comparative data for this compound is limited in the reviewed literature, the theoretical advantages of ¹³C-labeled standards, such as identical chromatographic behavior, make them a more robust choice for achieving the highest accuracy and precision[1][5]. The use of a surrogate standard like Atrazine-d5 can be a cost-effective approach for multi-analyte screening but may compromise accuracy for individual analytes like simazine.

Experimental Protocols

Below is a generalized experimental protocol for the analysis of simazine in water samples using an isotopically labeled internal standard and LC-MS/MS. This protocol is a synthesis of methodologies presented in the cited literature.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in clean glass containers.

  • Internal Standard Spiking: To a defined volume of the water sample (e.g., 100 mL), add a known amount of the internal standard solution (e.g., this compound or ¹³C₃-Simazine) to achieve a final concentration relevant to the expected analyte concentration range.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a polymer-based sorbent) with an appropriate solvent (e.g., methanol) followed by reagent water.

    • Load the spiked water sample onto the SPE cartridge.

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge thoroughly.

    • Elute the simazine and internal standard with a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted extract.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for triazine analysis.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both simazine and the internal standard to ensure accurate identification and quantification.

3. Quantification:

  • Calculate the ratio of the peak area of simazine to the peak area of the internal standard.

  • Determine the concentration of simazine in the sample by comparing this ratio to a calibration curve constructed using standards with known concentrations of simazine and a constant concentration of the internal standard.

Visualizing the Workflow and Mechanism of Action

To further clarify the analytical process and the biological impact of simazine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample Spike Spike with Internal Standard (e.g., this compound) WaterSample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LC Liquid Chromatography (LC) Separation Concentrate->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Result Simazine Concentration Data->Result

Caption: Experimental workflow for simazine analysis.

Simazine is recognized as an endocrine-disrupting chemical, primarily affecting the reproductive system. One of its key mechanisms involves the disruption of the relaxin signaling pathway.

G Simazine Simazine RXFP1 RXFP1 Receptor Simazine->RXFP1 Inhibits PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NOS NOS2 & NOS3 Expression PI3K_AKT->NOS MMP9 MMP9 Expression ERK->MMP9 VEGF VEGF Expression ERK->VEGF NO Nitric Oxide (NO) Production NOS->NO Reproductive_Dysfunction Reproductive Dysfunction MMP9->Reproductive_Dysfunction Contributes to VEGF->Reproductive_Dysfunction Contributes to NO->Reproductive_Dysfunction Leads to

Caption: Simazine's disruption of the relaxin signaling pathway.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and accurate method for simazine quantification. While this compound is a widely used and acceptable choice, the scientific literature suggests that ¹³C₃-Simazine offers superior performance due to its closer physicochemical similarity to the native analyte, which minimizes the risk of chromatographic separation and ensures more reliable correction for matrix effects[1][5]. For routine, high-throughput screening of multiple triazines, a surrogate standard like Atrazine-d5 may be considered, with the acknowledgment of a potential compromise in accuracy for simazine. The use of non-isotopically labeled standards is not recommended for high-stakes quantitative applications. Ultimately, the selection should be based on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations.

References

A Head-to-Head Comparison: 13C-Labeled Simazine Versus Simazine-d10 as Internal Standards in Analytical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide simazine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of two commonly used isotopically labeled internal standards: 13C-labeled simazine and Simazine-d10. The selection of an internal standard can significantly impact the precision, accuracy, and sensitivity of an analytical method, particularly in complex matrices. This comparison is supported by experimental data from various studies to aid in the selection of the most suitable internal standard for specific research needs.

Quantitative Performance Data

The following tables summarize the key performance metrics for analytical methods utilizing either 13C-labeled simazine or this compound as an internal standard.

Table 1: Performance Characteristics of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Using 13C₃-Simazine for the Analysis of Simazine in Soil [1]

ParameterValue
Limit of Detection (LOD)0.015 µg/kg
Limit of Quantitation (LOQ)0.08 µg/kg
Intra-day Precision (RSD)1.5% - 4.6%
Inter-day Precision (RSD)2.1% - 4.0%
Recovery92.9% - 99.2%
Linearity (R²)> 0.9999

Table 2: Performance Characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Using this compound for the Analysis of Simazine in Drinking Water (EPA Method 536) [2]

ParameterValue
Limit of Detection (LOD)Not explicitly stated for simazine, but the method's calibration range starts at 0.25 µg/L. Another LC/MS method reported a LOD of 0.007 µg/L for simazine.
Limit of Quantitation (LOQ)A study on a similar method reported an LOQ of 0.01 mg/kg for simazine in soil.[3][4]
PrecisionNot explicitly stated.
RecoveryA study using a different method with an unspecified internal standard reported recoveries of 86.9% - 94.7% for simazine in sugarcane.[5]
Linearity (R²)Excellent linearity reported over the range of 0.25 - 5 µg/L.[2]

Note: A direct, side-by-side comparison study of 13C-labeled simazine and this compound was not identified in the available literature. The data presented is compiled from separate studies, and the differences in matrices (soil vs. drinking water) and analytical instrumentation should be considered when comparing the performance. However, one study explicitly states that a ¹³C-labeled internal standard is more appropriate for accurate quantification because its physico-chemical properties and chromatographic behavior are more similar to the native target analyte compared to deuterium-labeled congeners.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the performance data was generated.

Experimental Protocol for Simazine Analysis in Soil using ¹³C₃-Simazine Internal Standard[1]

1. Sample Preparation (QuEChERS-based extraction):

  • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 min.

  • Add 10 mL of acetonitrile and vortex for 1 min.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 min, and then centrifuge at 4000 rpm for 5 min.

  • Transfer 1.5 mL of the supernatant into a 2 mL centrifuge tube containing 150 mg of MgSO₄ and 50 mg of PSA (primary secondary amine).

  • Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Add the ¹³C₃-simazine internal standard solution.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: (A) Acetonitrile; (B) 0.1% Formic acid in water

  • Gradient: 0 min, 30% A; 1.5 min, 90% A; 3.1 min, 90% A; 3.2 min, 30% A; 5.0 min, 30% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions: Simazine (202.1 → 132.1), ¹³C₃-Simazine (205.1 → 135.1)

Experimental Protocol for Simazine Analysis in Drinking Water using this compound Internal Standard (Based on EPA Method 536)[2]

1. Sample Preparation:

  • No solid-phase extraction is required.

  • To a 1 mL aliquot of the water sample, add the this compound internal standard.

  • The final concentration of the internal standard in the sample should be at a known, fixed amount (e.g., 5 ng/mL).[2]

2. LC-MS/MS Conditions:

  • Chromatographic System: Thermo Scientific Accela HPLC system or equivalent.[2]

  • Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm or equivalent.[2]

  • Mobile Phase: (A) 5 mM Ammonium Acetate in water; (B) Methanol.[2]

  • Flow Rate: 400 µL/min.[2]

  • Injection Volume: Not specified, typically 5-20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantum Access™).[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • MRM Transitions: Specific transitions for simazine and this compound would be selected and optimized.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and the biological context of simazine, the following diagrams are provided.

experimental_workflow_13C_simazine cluster_sample_prep Sample Preparation (Soil) cluster_analysis UPLC-MS/MS Analysis soil 5g Soil Sample add_h2o Add 10mL Water soil->add_h2o add_acn Add 10mL Acetonitrile add_h2o->add_acn add_salts Add MgSO4/NaCl add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 supernatant1 Take Supernatant centrifuge1->supernatant1 d_spe Dispersive SPE (MgSO4/PSA) supernatant1->d_spe centrifuge2 Centrifuge d_spe->centrifuge2 supernatant2 Filter Supernatant centrifuge2->supernatant2 add_is Add 13C3-Simazine supernatant2->add_is final_sample Final Sample for Analysis add_is->final_sample uplc UPLC Separation final_sample->uplc msms MS/MS Detection uplc->msms data Data Acquisition & Quantitation msms->data experimental_workflow_simazine_d10 cluster_sample_prep Sample Preparation (Drinking Water) cluster_analysis LC-MS/MS Analysis water_sample 1mL Water Sample add_is Add this compound water_sample->add_is final_sample Final Sample for Analysis add_is->final_sample lc LC Separation final_sample->lc msms MS/MS Detection lc->msms data Data Acquisition & Quantitation msms->data simazine_signaling_pathway cluster_membrane Cell Membrane rxfp1 RXFP1 Receptor pi3k PI3K rxfp1->pi3k erk ERK rxfp1->erk simazine Simazine simazine->rxfp1 Inhibits Binding relaxin Relaxin relaxin->rxfp1 Binds akt AKT pi3k->akt p_akt p-AKT akt->p_akt p_erk p-ERK erk->p_erk nos2 NOS2 p_akt->nos2 Downregulates nos3 NOS3 p_akt->nos3 Downregulates mmp9 MMP9 p_erk->mmp9 Downregulates vegf VEGF p_erk->vegf Downregulates no_production Nitric Oxide Production nos2->no_production nos3->no_production

References

Navigating Simazine Analysis: A Comparative Guide to Proficiency Testing Schemes Utilizing Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. When it comes to the analysis of the herbicide simazine, the use of isotopic standards in conjunction with proficiency testing (PT) schemes provides a robust framework for quality assurance. This guide offers a comparative overview of available PT schemes for simazine analysis, supported by experimental data and detailed methodologies, to aid laboratories in selecting the most suitable program to validate their performance.

Proficiency testing is a critical component of laboratory quality management, offering an external and objective assessment of a laboratory's analytical capabilities. For the quantitative analysis of simazine, a widely used triazine herbicide, employing isotopically labeled internal standards is a best-practice approach to mitigate matrix effects and improve the accuracy and precision of results, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide focuses on PT schemes that are relevant for laboratories analyzing simazine in environmental matrices such as water and soil, where the use of isotopic dilution techniques is highly beneficial.

Comparison of Proficiency Testing Schemes for Simazine Analysis

The following table summarizes key features of proficiency testing schemes offered by prominent providers that include simazine as an analyte. Data presented is based on publicly available reports and scheme descriptions. It is important to note that specific details of PT rounds, such as concentration ranges and matrices, may vary from year to year.

PT Scheme ProviderScheme NameTypical MatrixAnalyteTypical Assigned Value (µg/L or µg/kg)Standard Deviation for Proficiency Assessment (σp)Performance Evaluation
LGC AXIO Proficiency Testing AQUACHECKClean Water, GroundwaterSimazine0.15 - 0.7525% of assigned valuez-scores
Umweltbundesamt (Environment Agency Austria) Herbicides/Pesticides in Water (e.g., H118)Groundwater, Surface WaterSimazine0.025 - 0.500Target standard deviation based on Horwitz equation or fixed valuez-scores
NSI Lab Solutions Water Pollution (WP) / Drinking Water (WS)Wastewater, Drinking WaterSimazineVaries by studyVaries by study; based on NELAC/TNI standardsz-scores

Note: The assigned value is the best estimate of the true concentration of the analyte in the PT sample. The standard deviation for proficiency assessment (σp) is a measure of the acceptable spread of results. A laboratory's performance is typically evaluated using a z-score, calculated as:

z = (x - X) / σp

where x is the participant's result, X is the assigned value, and σp is the standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.[1][2]

Experimental Protocols for Simazine Analysis using Isotopic Standards

The following are generalized experimental protocols for the analysis of simazine in water and soil matrices using isotopic dilution mass spectrometry. These protocols are based on methods described in scientific literature and are representative of the techniques employed by laboratories participating in PT schemes.

Analysis of Simazine in Water by Isotopic Dilution GC-MS

This method is suitable for the determination of simazine in drinking water and groundwater.

1. Sample Preparation and Extraction:

  • To a 1 L water sample, add a known amount of an appropriate isotopically labeled simazine internal standard (e.g., Simazine-d10).

  • Adjust the pH of the sample to neutral.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with purified water to remove interferences.

  • Elute the simazine and the internal standard from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Simazine): m/z 201, 186, 158.

    • Ions to Monitor (this compound): m/z 211, 196.

3. Quantification:

  • Calculate the concentration of simazine in the sample by comparing the peak area ratio of the native simazine to the isotopically labeled internal standard against a calibration curve prepared with known concentrations of both compounds.

Analysis of Simazine in Soil by Isotopic Dilution LC-MS/MS

This method is suitable for the determination of simazine residues in soil samples.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a centrifuge tube.

  • Spike the sample with a known amount of an isotopically labeled simazine internal standard (e.g., ¹³C₃-Simazine).

  • Add 10 mL of acetonitrile and shake vigorously for 15 minutes.

  • Add magnesium sulfate and sodium chloride (QuEChERS method) and shake for 1 minute.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and pass it through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents for cleanup.

  • Centrifuge and filter the extract before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Simazine): e.g., Q1: 202.1 -> Q3: 132.1 (quantifier), Q1: 202.1 -> Q3: 104.1 (qualifier).

    • MRM Transitions (¹³C₃-Simazine): e.g., Q1: 205.1 -> Q3: 135.1.

3. Quantification:

  • Quantify the simazine concentration by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.

Visualizing the Workflow and Evaluation Process

To better understand the experimental and evaluation workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Water or Soil Sample Spike Spike with Isotopic Standard Sample->Spike Extraction Solid-Phase Extraction (Water) or QuEChERS (Soil) Spike->Extraction Cleanup d-SPE Cleanup (Soil) Extraction->Cleanup Soil Samples Concentration Concentration Extraction->Concentration Water Samples Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification using Isotopic Dilution Analysis->Quantification Result Final Simazine Concentration Quantification->Result

Figure 1. Experimental workflow for simazine analysis using isotopic standards.

PT_Evaluation_Workflow cluster_provider_actions Provider's Evaluation Process PT_Provider PT Scheme Provider PT_Sample Receives & Analyzes PT Sample PT_Provider->PT_Sample Lab Participating Laboratory Lab->PT_Sample Submit_Result Submits Result PT_Sample->Submit_Result Assigned_Value Determines Assigned Value (X) Submit_Result->Assigned_Value PT_Report Receives PT Report with z-score PT_Report->Lab Z_Score Calculates z-score for each lab Assigned_Value->Z_Score SDPA Calculates Standard Deviation for Proficiency Assessment (σp) SDPA->Z_Score Z_Score->PT_Report

Figure 2. Logical workflow of a proficiency testing scheme evaluation.

Conclusion

Participation in proficiency testing schemes is an indispensable tool for laboratories conducting simazine analysis. By comparing their results against a known standard and with other laboratories, they can gain confidence in their analytical methods and identify areas for improvement. The use of isotopic standards in these analyses significantly enhances the accuracy and reliability of the data. This guide provides a starting point for laboratories to compare available PT schemes and understand the underlying experimental protocols. It is recommended that laboratories contact the PT scheme providers directly for the most current information on their offerings and to select the program that best aligns with their specific analytical needs and regulatory requirements.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Simazine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the proper handling and disposal of Simazine-d10. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound, a deuterated analog of the triazine herbicide Simazine, is primarily used as an internal standard for analytical quantification.[1] While the deuteration alters its mass for analytical purposes, the chemical's toxicological properties are considered to be equivalent to those of Simazine. Simazine is suspected of causing cancer and is very toxic to aquatic life.[2][3][4][5] Therefore, stringent safety measures are imperative.

Chemical and Physical Properties of Simazine

Understanding the properties of Simazine is fundamental to safe handling. As this compound is an isotopic variant, its physical and chemical characteristics are nearly identical to the parent compound.

PropertyValueReference
Chemical Formula C₇H₂D₁₀ClN₅[1]
Molecular Weight 211.72 g/mol
Appearance White to off-white crystalline powder/solid[6][7]
Melting Point 225-227 °C (437-441 °F)[6][7]
Solubility Insoluble in water; Slightly soluble in DMF and DMSO[1][7]
Vapor Pressure 6.1 x 10⁻⁹ mmHg at 20 °C[7]
Stability Stable under normal conditions. Hydrolyzed by strong acids and alkalis.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal, ocular, and inhalation exposure.[9] The following table outlines the required equipment for various laboratory activities involving this compound.

ActivityHand ProtectionEye/Face ProtectionBody ProtectionRespiratory ProtectionFootwear
Weighing/Pre-analysis Chemical-resistant gloves (e.g., Nitrile, Neoprene, PVC)[2][10]Safety glasses with side shields or chemical splash goggles[10][11]Laboratory coat or disposable coveralls[12]Required if dust is generated; use a NIOSH-approved respirator with a particulate filterClosed-toe shoes
Handling Solutions Chemical-resistant gauntlet gloves extending up the forearm[10]Chemical splash goggles and a face shield[2][10]Chemical-resistant apron over a lab coat or coveralls[2][9]Work in a certified chemical fume hood to avoid vapor inhalationChemical-resistant boots or shoe covers[10][13]
Spill Cleanup/Disposal Heavy-duty, chemical-resistant gloves[10]Chemical splash goggles and a face shield[2][10]Chemical-resistant, disposable suit or coveralls[13]NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesChemical-resistant boots[11][13]

Always inspect PPE for integrity before use and replace it if damaged. Wash reusable PPE after each use.[11]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for safely handling this compound in a laboratory setting, from receiving to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound, both solid and in solution, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation is maintained throughout the procedure.

  • Safety Equipment: Confirm that a safety shower, eyewash station, and spill cleanup kit are readily accessible before beginning work.

Handling the Solid Compound
  • Weighing: When weighing the solid this compound powder, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Aliquotting: Use tools and techniques that minimize dust generation.

Solution Preparation
  • Solvent Addition: Slowly add the solvent to the solid this compound to avoid splashing.

  • Mixing: Cap the container securely before mixing or vortexing.

Post-Handling Decontamination
  • Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Clean all non-disposable equipment used during the process.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Wash the outside of gloves before removing them.[14] Remove lab coat or coveralls, followed by goggles/face shield, and finally gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[15]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Procedure cluster_cleanup 3. Decontamination & Disposal prep1 Verify Fume Hood Certification prep2 Assemble Required PPE prep1->prep2 prep3 Locate Eyewash/ Safety Shower prep2->prep3 weigh Weigh Solid this compound in Vented Enclosure prep3->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve transfer Transfer Solution to Sealed Container dissolve->transfer decon Decontaminate Work Surfaces transfer->decon dispose Dispose of Waste in Labeled Containers decon->dispose remove_ppe Remove & Dispose of Contaminated PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][4]

  • Eye Contact: Hold eyelids open and flush with copious amounts of clean, tepid water for at least 15 minutes.[4][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Simazine is very toxic to aquatic life.[16]

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect unused solutions and solvent rinses in a labeled, sealed container for hazardous chemical waste.

  • Solid Waste: Collect contaminated solids in a separate, labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers.[14] They should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste. The container should then be punctured or crushed before disposal through an approved waste management facility.[15]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[17][18] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of undiluted chemicals on site or pour waste down the drain.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.